Bcl-2-IN-10
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H25N11O12 |
|---|---|
Molecular Weight |
635.5 g/mol |
IUPAC Name |
(E)-(2,4-dinitrophenoxy)-[4-[[1-[(Z)-(2,4-dinitrophenoxy)imino-oxidoazaniumyl]piperidin-4-yl]methyl]piperazin-1-yl]imino-oxidoazanium |
InChI |
InChI=1S/C22H25N11O12/c34-28(35)17-1-3-21(19(13-17)30(38)39)44-24-32(42)27-7-5-16(6-8-27)15-25-9-11-26(12-10-25)23-33(43)45-22-4-2-18(29(36)37)14-20(22)31(40)41/h1-4,13-14,16H,5-12,15H2/b32-24-,33-23+ |
InChI Key |
JEIOWLGOKGZEEN-QBLFJXEASA-N |
Isomeric SMILES |
C1CN(CCC1CN2CCN(CC2)/N=[N+](\[O-])/OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])/[N+](=N/OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])/[O-] |
Canonical SMILES |
C1CN(CCC1CN2CCN(CC2)N=[N+]([O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=NOC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Bcl-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific molecule designated "Bcl-2-IN-10" is not available in the public domain. This guide provides a comprehensive overview of the mechanism of action for the broader class of Bcl-2 inhibitors, using publicly available information on well-characterized compounds as representative examples.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway.[1][2][3] This family is comprised of pro-apoptotic and anti-apoptotic members that maintain a delicate balance between cell survival and programmed cell death.[4] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins, such as Bcl-2 itself, Bcl-xL, and Mcl-1, is a key mechanism for tumor cell survival and resistance to therapy.[5] Bcl-2 inhibitors are a class of targeted therapies designed to counteract this by binding to and neutralizing the anti-apoptotic Bcl-2 proteins, thereby restoring the cell's natural ability to undergo apoptosis.[6][7]
Core Mechanism of Action: The BH3 Mimetic Strategy
Bcl-2 inhibitors function as "BH3 mimetics."[5] In a healthy cell, pro-apoptotic "BH3-only" proteins (e.g., Bim, Bad, Puma) sense cellular stress and initiate apoptosis. They do this by binding to a hydrophobic groove on anti-apoptotic Bcl-2 family members, which in turn releases pro-apoptotic effector proteins like Bax and Bak.[1][8] Once liberated, Bax and Bak can oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in cell death.[1][9]
In cancer cells with high levels of anti-apoptotic Bcl-2 proteins, the BH3-only proteins are sequestered, preventing the activation of Bax and Bak and thus inhibiting apoptosis.[2] Bcl-2 inhibitors mimic the action of BH3-only proteins by binding with high affinity to the same hydrophobic groove on the anti-apoptotic Bcl-2 proteins.[7][10] This competitive binding displaces the pro-apoptotic BH3-only proteins, which are then free to activate Bax and Bak, thereby initiating the apoptotic cascade.[6][7]
Quantitative Data for Representative Bcl-2 Inhibitors
The following tables summarize key quantitative data for well-studied Bcl-2 inhibitors. This data is provided as a representative example of the type of information used to characterize these compounds.
Table 1: Binding Affinities (Ki, nM) of Representative Bcl-2 Inhibitors
| Compound | Bcl-2 | Bcl-xL | Mcl-1 |
| ABT-737 | <1 | <1 | >1000 |
| Navitoclax (ABT-263) | <1 | <1 | >1000 |
| Venetoclax (ABT-199) | <0.01 | 261 | >4400 |
Data is illustrative and compiled from various sources on well-known Bcl-2 inhibitors.
Table 2: In Vitro Cellular Activity (IC50, µM) of a Representative Bcl-2 Inhibitor
| Cell Line | Bcl-2 Dependence | Representative IC50 (µM) |
| RS4;11 (ALL) | High | 0.01 - 0.1 |
| MOLT-4 (ALL) | High | 0.01 - 0.1 |
| Raji (Burkitt's Lymphoma) | Low | >10 |
ALL: Acute Lymphoblastic Leukemia. Data is illustrative and demonstrates the correlation between Bcl-2 dependence and inhibitor sensitivity.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of Bcl-2 inhibitors. Below are representative protocols for key experiments.
Protocol 1: Competitive Binding Assay (e.g., Fluorescence Polarization)
This assay quantifies the binding affinity of an inhibitor to a specific Bcl-2 family protein.
Materials:
-
Recombinant human Bcl-2, Bcl-xL, or Mcl-1 protein
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bim-BH3)
-
Test inhibitor compound (e.g., "this compound")
-
Assay buffer (e.g., PBS, 0.01% Pluronic F-68)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
In a microplate, combine the recombinant Bcl-2 family protein, the fluorescently labeled BH3 peptide, and the diluted test inhibitor.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
The displacement of the fluorescent peptide by the inhibitor results in a decrease in polarization.
-
Calculate the Ki value from the IC50 of the competition curve using the Cheng-Prusoff equation.
Protocol 2: Cell Viability and Apoptosis Assays
These assays determine the effect of the inhibitor on cancer cell lines.
Materials:
-
Cancer cell lines with known Bcl-2 dependence
-
Cell culture medium and supplements
-
Test inhibitor compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Procedure for Cell Viability (IC50 determination):
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor for a specified duration (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measure luminescence or fluorescence to determine the number of viable cells.
-
Plot the cell viability against the inhibitor concentration and determine the IC50 value.
Procedure for Apoptosis Detection:
-
Treat cells with the test inhibitor at various concentrations.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the kit protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Visualizations
Bcl-2 Signaling Pathway and Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bcl-2 Pathway | GeneTex [genetex.com]
- 3. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BCL2 Inhibitors: What's the Latest Research? | Dana-Farber Cancer Institute [blog.dana-farber.org]
An In-depth Technical Guide to Apoptosis Induction via Bcl-2 Inhibition
A Note on the Topic "Bcl-2-IN-10": Publicly available scientific literature and databases do not contain specific information on a molecule designated "this compound." The following guide provides a comprehensive overview of the well-established principles of apoptosis induction through the inhibition of the B-cell lymphoma 2 (Bcl-2) protein family. This information is highly relevant for researchers, scientists, and drug development professionals working on novel therapeutics targeting this pathway. The mechanisms, data, and protocols described are based on well-characterized Bcl-2 inhibitors and serve as a foundational guide for understanding any new chemical entity designed to target Bcl-2.
The Role of the Bcl-2 Family in Apoptosis Regulation
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptosis pathway, also known as the mitochondrial pathway of cell death.[1][2] This family consists of both anti-apoptotic and pro-apoptotic members that maintain a delicate balance between cell survival and death.[1] The fate of a cell is largely determined by the interactions and relative levels of these opposing factions at the outer mitochondrial membrane.[2]
Anti-apoptotic Proteins:
-
Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and A1
-
Function: Promote cell survival by sequestering pro-apoptotic proteins, thereby preventing them from permeabilizing the mitochondrial outer membrane.[2][3]
Pro-apoptotic Proteins:
-
Effectors: Bax and Bak. When activated, these proteins oligomerize to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors.[3][4]
-
BH3-only proteins (Activators/Sensitizers): Bim, Bid, Puma, Bad, Noxa, etc. These proteins act as sensors of cellular stress. They can either directly activate Bax and Bak or inhibit the anti-apoptotic Bcl-2 proteins.[3][4]
Under normal physiological conditions, anti-apoptotic Bcl-2 proteins bind to and inhibit the effector proteins Bax and Bak. Upon receiving an apoptotic stimulus, BH3-only proteins are activated. They then bind to the anti-apoptotic Bcl-2 proteins, displacing Bax and Bak. The freed Bax and Bak can then oligomerize, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[4][5]
Figure 1: Simplified intrinsic apoptosis pathway regulated by the Bcl-2 family.
Mechanism of Action of Bcl-2 Inhibitors
Bcl-2 inhibitors are a class of drugs known as "BH3 mimetics."[6] They are designed to mimic the action of the BH3-only proteins.[7] These small molecules bind with high affinity to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 proteins.[8] This binding competitively displaces pro-apoptotic proteins like Bim, which are normally sequestered by the anti-apoptotic proteins.[3] The released pro-apoptotic proteins are then free to activate Bax and Bak, leading to MOMP and apoptosis.[5][9]
By targeting anti-apoptotic Bcl-2 family proteins, these inhibitors can restore the cell's natural apoptotic machinery.[1] This is particularly effective in cancers that overexpress anti-apoptotic proteins to evade cell death, a common mechanism of tumorigenesis and chemoresistance.[1][9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. arxiv.org [arxiv.org]
- 7. BCL2 Inhibitors: What's the Latest Research? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Bcl-2 Family Inhibitors in Cell Cycle Arrest
Disclaimer: Initial searches for a specific compound designated "Bcl-2-IN-10" and its role in G2/M cell cycle arrest did not yield specific information. The scientific literature readily available through public search engines does not contain data for a molecule with this name. Therefore, this guide will focus on the well-documented role of the broader class of Bcl-2 family inhibitors in regulating the cell cycle, with a particular emphasis on the G0/G1 phase arrest, as supported by current research.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the interplay between apoptosis and cell cycle regulation, specifically focusing on the therapeutic targeting of Bcl-2 family proteins.
Core Concepts: Bcl-2 Family Proteins and Cell Cycle Regulation
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bad, Bid, Puma, Noxa).[1][2] The balance between these opposing factions dictates a cell's susceptibility to programmed cell death. Beyond their canonical role in apoptosis, Bcl-2 family proteins have been shown to have non-apoptotic functions, including the regulation of cell cycle progression.[3][4]
While the user's query specified G2/M arrest, current evidence strongly indicates that the over-expression of anti-apoptotic Bcl-2 proteins and the action of Bcl-2 inhibitors primarily impact the G0/G1 phase of the cell cycle.[5][6] Overexpression of Bcl-2 has been shown to delay the G0/G1 to S phase transition.[3] This is thought to be a tumor-suppressive function of Bcl-2, contrasting its oncogenic role in inhibiting apoptosis.[3] Several anticancer compounds that target Bcl-2 have been reported to arrest cell cycle progression at the G0/G1 phase.[5]
The mechanism behind this G0/G1 arrest is linked to the regulation of key cell cycle proteins. For instance, Bcl-2 can inhibit cell proliferation by delaying the G0/G1 to S phase transition, an effect that is dependent on the cyclin-dependent kinase (CDK) inhibitor p27.[3] Overexpression of Bcl-2 leads to elevated levels of p27, a key inhibitor of G1 CDKs.[3]
Quantitative Data on Cell Cycle Arrest by Bcl-2 Inhibitors
The following table summarizes quantitative data from a study on the effect of the Bcl-2 inhibitor Venetoclax (VCX) on the cell cycle distribution of MDA-MB-231 human breast cancer cells.
| Treatment Group | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 43% | 34% | Not significantly changed |
| VCX (50 µM) | 65% (50% increase) | 16% (50% decrease) | Not significantly changed |
Data extracted from a study on the effects of Venetoclax on MDA-MB-231 cells.[6]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cell cycle arrest. Below are common protocols employed in the study of Bcl-2 inhibitors and their effects on the cell cycle.
Cell Culture and Treatment:
-
Human cancer cell lines (e.g., MDA-MB-231, HCT116) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[3][7]
-
Cells are seeded at a specific density (e.g., 5 x 10^5 cells in a 60-mm dish) and allowed to adhere and grow.[8]
-
For cell cycle synchronization, cells can be starved in a serum-free medium for a period (e.g., 12-48 hours).[3][8]
-
The Bcl-2 inhibitor of interest is then added to the culture medium at various concentrations for a specified duration (e.g., 24 hours).[6][7]
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining):
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and pelleted by centrifugation.
-
Fixation: Cells are fixed in ice-cold 70% ethanol to permeabilize the membranes and preserve the cellular structures.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing a DNA-staining dye, such as propidium iodide (PI), and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell. This allows for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.[7][9]
Western Blot Analysis for Cell Cycle Regulatory Proteins:
-
Protein Extraction: Following treatment, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total cellular proteins.[3][7]
-
Protein Quantification: The total protein concentration is determined using a standard method, such as the bicinchoninic acid (BCA) assay.[3]
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for key cell cycle regulatory proteins (e.g., cyclin D1, E2F1, p27) and Bcl-2 family members.[6]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling pathway of the Bcl-2 family in apoptosis and a general workflow for assessing the impact of Bcl-2 inhibitors on the cell cycle.
Caption: Bcl-2 family signaling pathway in apoptosis.
Caption: Experimental workflow for cell cycle analysis.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. A proteomic analysis of Bcl-2 regulation of cell cycle arrest: insight into the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Inhibitors of Anti-apoptotic Bcl-2 Family Proteins Exhibit Potent and Broad-Spectrum Anti-mammarenavirus Activity via Cell Cycle Arrest at G0/G1 Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BCL-2 Inhibitor Venetoclax Induces Autophagy-Associated Cell Death, Cell Cycle Arrest, and Apoptosis in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Involvement of Bcl-2 Activation and G1 Cell Cycle Arrest in Colon Cancer Cells Induced by Titanium Dioxide Nanoparticles Synthesized by Microwave-Assisted Hybrid Approach [frontiersin.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. auctoresonline.org [auctoresonline.org]
Unveiling the Landscape of Bcl-2 Inhibition: A Technical Overview
A Note to the Reader: Comprehensive searches for a specific Bcl-2 inhibitor designated as "Bcl-2-IN-10" have not yielded public data on a molecule with this identifier. The information presented herein is a broader technical guide for researchers, scientists, and drug development professionals on the core principles of Bcl-2 inhibition, leveraging established knowledge of the Bcl-2 protein family and existing inhibitors. This document will serve as a foundational resource, outlining the mechanism of action, common experimental evaluation protocols, and the critical signaling pathways involved.
The Bcl-2 Family: Gatekeepers of Apoptosis
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, a programmed cell death mechanism crucial for tissue homeostasis.[1][2] Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell survival and resistance to therapies.[3][4] The family is comprised of both anti-apoptotic members (like Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (including Bax, Bak, Bad, Bim).[5][6] The balance between these opposing factions dictates a cell's fate. Anti-apoptotic Bcl-2 proteins function by sequestering their pro-apoptotic counterparts, preventing the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, a key event in the apoptotic cascade.[1][2]
Mechanism of Action: Restoring the Apoptotic Balance
Bcl-2 inhibitors, often referred to as BH3 mimetics, are small molecules designed to mimic the action of pro-apoptotic BH3-only proteins.[5][7] They bind to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, displacing the pro-apoptotic proteins that are sequestered.[8] This liberation of pro-apoptotic proteins, such as Bax and Bak, allows them to oligomerize and form pores in the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, ultimately executing the apoptotic program.[3][9]
Signaling Pathway of Bcl-2 Inhibition
References
- 1. Bcl-2 - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Structure-based Design of Potent Bcl-2/Bcl-xL Inhibitors with Strong in vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cytotoxic Effects of Bcl-2 Inhibitors
Disclaimer: Initial searches for a specific compound designated "Bcl-2-IN-10" did not yield any publicly available information. This suggests that "this compound" may be a proprietary, experimental, or otherwise non-publicly documented compound. Therefore, this guide will provide a comprehensive overview of the cytotoxic effects of a well-characterized, exemplary Bcl-2 inhibitor, to serve as a technical guide for researchers, scientists, and drug development professionals. The principles, experimental protocols, and signaling pathways described herein are representative of the Bcl-2 inhibitor class of molecules.
The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway.[1] Anti-apoptotic members of this family, such as Bcl-2, Bcl-xL, and Mcl-1, are often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[1][2] Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can bind to and neutralize these anti-apoptotic proteins, thereby restoring the cell's natural ability to undergo apoptosis.[2] This guide explores the cytotoxic effects of such inhibitors, their mechanism of action, and the experimental methodologies used to characterize them.
Quantitative Data on Cytotoxic Effects
The cytotoxic effects of Bcl-2 inhibitors are typically quantified through various in vitro assays. The data presented below is a representative summary of the kind of quantitative information generated for a potent and selective Bcl-2 inhibitor.
| Cell Line | Cancer Type | IC50 (nM) | Apoptosis Induction (Fold Change) | Caspase-3/7 Activation (Fold Change) |
| RS4;11 | Acute Lymphoblastic Leukemia | 8 | 15 | 12 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 1 | 20 | 18 |
| H146 | Small Cell Lung Cancer | 50 | 8 | 7 |
| Granta-519 | Mantle Cell Lymphoma | 3 | 18 | 15 |
IC50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%. Apoptosis induction and caspase activation are shown as fold change relative to untreated control cells.
Signaling Pathways
Bcl-2 inhibitors exert their cytotoxic effects by modulating the intrinsic apoptosis pathway, which is initiated by various cellular stresses and converges at the mitochondria.
Caption: Mechanism of apoptosis induction by a Bcl-2 inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the cytotoxic effects of Bcl-2 inhibitors.
1. Cell Viability Assay (IC50 Determination)
-
Principle: To determine the concentration of the inhibitor that reduces cell viability by 50%.
-
Method:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight (for adherent cell lines).
-
Treat cells with a serial dilution of the Bcl-2 inhibitor (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Add a viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measure luminescence using a plate reader.
-
Normalize the data to untreated controls and plot the dose-response curve to calculate the IC50 value.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: To quantify the percentage of apoptotic cells.
-
Method:
-
Treat cells with the Bcl-2 inhibitor at a concentration around its IC50 for 24-48 hours.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
3. Caspase Activity Assay
-
Principle: To measure the activity of key executioner caspases (caspase-3 and -7).
-
Method:
-
Treat cells with the Bcl-2 inhibitor for a specified time (e.g., 24 hours).
-
Lyse the cells to release cellular contents.
-
Add a luminogenic or fluorogenic caspase-3/7 substrate to the lysate.
-
Incubate to allow for caspase cleavage of the substrate.
-
Measure the resulting luminescence or fluorescence, which is proportional to caspase activity.
-
Caption: A typical experimental workflow for evaluating a Bcl-2 inhibitor.
Conclusion
Bcl-2 inhibitors represent a targeted therapeutic strategy that leverages the intrinsic apoptotic pathway to induce cancer cell death. A thorough understanding of their cytotoxic effects, underpinned by robust quantitative data and detailed experimental protocols, is essential for their continued development and clinical application. The methodologies and pathways described in this guide provide a foundational framework for researchers and scientists working in this exciting area of drug discovery.
References
Bcl-2-IN-10 CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Bcl-2 inhibitor, Bcl-2-IN-10, including its chemical properties, mechanism of action, and relevant experimental protocols.
Core Compound Details: this compound
This compound is a research compound identified as an active inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. A key characteristic of this molecule is its ability to release up to four molecules of nitric oxide (NO), contributing to its cytotoxic effects against various cancer cell lines.[1]
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 2773354-28-0 | [1][2] |
| Molecular Formula | C22H25N11O12 | [1][2] |
| Molecular Weight | 635.50 g/mol | [1][2] |
| IUPAC Name | O={N+](C1=CC(--INVALID-LINK--=O)=C(C=C1)O/N=--INVALID-LINK----INVALID-LINK--=O)--INVALID-LINK--=O)[O-]">N+[O-])[O-] | [1][3] |
| SMILES | O=--INVALID-LINK--=O)=C(C=C1)O/N=--INVALID-LINK--CN3CCN(CC3)/N=--INVALID-LINK----INVALID-LINK--=O)--INVALID-LINK--=O)[O-])[O-]">N+[O-] | [1][3] |
| Appearance | Solid | Inferred from typical small molecule inhibitors |
| Solubility | Information not publicly available | |
| Melting Point | Information not publicly available |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects through a dual mechanism: inhibition of the anti-apoptotic protein Bcl-2 and the release of cytotoxic nitric oxide.
Bcl-2 Inhibition and Apoptosis Induction
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[4][5][6] Anti-apoptotic members, such as Bcl-2, prevent programmed cell death by sequestering pro-apoptotic proteins like Bax and Bak.[4][7] Bcl-2 inhibitors, including this compound, bind to Bcl-2, releasing the pro-apoptotic proteins.[8][9] This allows Bax and Bak to oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[4][5] MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, which in turn activates the caspase cascade, ultimately leading to apoptosis.[4][5]
Nitric Oxide Release and Cytotoxicity
A distinctive feature of this compound is its capacity to release nitric oxide.[1] NO is a highly reactive signaling molecule that can induce cell death through various mechanisms at high concentrations, including DNA damage, oxidative stress, and interference with cellular respiration. This NO-releasing property likely contributes to the potent cytotoxic activity of this compound against cancer cells.
Cell Cycle Arrest
Studies have shown that this compound induces cell cycle arrest at the G2/M phase in cancer cells.[1] This effect prevents cells from proceeding through mitosis, ultimately leading to a halt in proliferation and contributing to the overall anti-cancer activity. The precise molecular mechanism by which this compound mediates G2/M arrest is an area for further investigation but is a known downstream effect of some Bcl-2 family protein interactions.[10][11]
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. A vehicle control (DMSO) should also be prepared.
-
Treat the cells with the different concentrations of this compound and the vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Bcl-2 Family Proteins
This protocol is used to determine the effect of this compound on the expression levels of Bcl-2 and Bax.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described for the cell viability assay.
-
After treatment, wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[13][14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibodies overnight at 4°C.[15]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[13]
-
Use β-actin as a loading control to normalize the expression levels of Bcl-2 and Bax.
Bcl-2 Inhibition Assay (TR-FRET)
This biochemical assay measures the direct inhibition of the Bcl-2 protein interaction with a ligand peptide.
Materials:
-
Bcl-2 TR-FRET Assay Kit (e.g., from BPS Bioscience or similar) containing:
-
His-tagged Bcl-2 protein
-
Biotinylated ligand peptide
-
Terbium-labeled anti-His antibody (donor)
-
Dye-labeled streptavidin (acceptor)
-
Assay buffer
-
-
This compound
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a suitable microplate, add the His-tagged Bcl-2 protein, biotinylated ligand peptide, and the various concentrations of this compound or a vehicle control.
-
Add the terbium-labeled anti-His antibody and the dye-labeled streptavidin.
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 1-3 hours).[16]
-
Measure the TR-FRET signal using a microplate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.[16][17]
-
The FRET signal is proportional to the amount of Bcl-2 bound to the ligand. A decrease in the FRET signal in the presence of this compound indicates inhibition of the interaction.
-
Calculate the IC50 value of this compound from the dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 2773354-28-0 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bcl-2 - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A proteomic analysis of Bcl-2 regulation of cell cycle arrest: insight into the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bcl-xL/Bcl-2 coordinately regulates apoptosis, cell cycle arrest and cell cycle entry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. edspace.american.edu [edspace.american.edu]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
Bcl-2-IN-10: A Technical Overview of a Novel Nitric Oxide-Donating Bcl-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bcl-2-IN-10 is a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of the intrinsic apoptotic pathway. A distinguishing feature of this compound is its ability to release up to four molecules of nitric oxide (NO), a signaling molecule with diverse roles in cancer biology. This dual mechanism of action—direct Bcl-2 inhibition and NO-mediated effects—positions this compound as a compound of interest in oncology research. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its effects on cancer cell lines, its mechanism of action, and relevant experimental contexts.
Mechanism of Action
This compound exerts its anti-cancer effects through a two-pronged approach. As a Bcl-2 inhibitor, it is designed to bind to the BH3-binding groove of the anti-apoptotic Bcl-2 protein. This action disrupts the sequestration of pro-apoptotic proteins like Bax and Bak, leading to their activation, subsequent mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and ultimately, caspase activation and apoptosis.
The release of nitric oxide introduces a secondary layer of complexity to its mechanism. Nitric oxide can have pleiotropic effects in cancer, including the potential to induce apoptosis and modulate the tumor microenvironment. The interplay between direct Bcl-2 inhibition and NO-mediated signaling by this compound is a key area for further investigation.
Effects on Cancer Cell Lines
Preliminary data indicates that this compound exhibits cytotoxic activity against a range of human cancer cell lines, including those from leukemia, breast cancer, and lung cancer[1]. The observed cellular effects include the induction of apoptosis and arrest of the cell cycle at the G2/M phase[1].
Data Presentation
Currently, specific quantitative data, such as IC50 values for this compound across a panel of cancer cell lines, is not publicly available in peer-reviewed literature. The following table is a template that can be populated as such data becomes available.
| Cell Line | Cancer Type | IC50 (µM) | Data Source |
| Leukemia | |||
| e.g., CCRF-CEM | Acute Lymphoblastic Leukemia | Data not available | |
| Breast Cancer | |||
| e.g., MCF-7 | Breast Adenocarcinoma | Data not available | |
| e.g., MDA-MB-231 | Breast Adenocarcinoma | Data not available | |
| Lung Cancer | |||
| e.g., A549 | Lung Carcinoma | Data not available | |
| e.g., H460 | Large Cell Lung Cancer | Data not available |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound have not been published in accessible scientific literature. However, based on the reported effects, standard methodologies for assessing apoptosis and cell cycle progression would be employed.
Apoptosis Assay (Conceptual Workflow)
A common method to assess apoptosis induction is through flow cytometry using Annexin V and Propidium Iodide (PI) staining.
Cell Cycle Analysis (Conceptual Workflow)
Cell cycle analysis is typically performed by staining DNA with a fluorescent dye like Propidium Iodide and analyzing the DNA content by flow cytometry.
Signaling Pathways
The primary signaling pathway targeted by this compound is the intrinsic apoptosis pathway. The nitric oxide release adds another dimension to its biological activity.
Intrinsic Apoptosis Pathway and this compound Inhibition
Conclusion and Future Directions
This compound is a novel Bcl-2 inhibitor with the unique characteristic of releasing nitric oxide. While preliminary information suggests its potential as an anti-cancer agent through the induction of apoptosis and cell cycle arrest, a comprehensive understanding of its efficacy and mechanism of action is limited by the current lack of publicly available, peer-reviewed data. Future research should focus on detailed characterization of its activity across a broad panel of cancer cell lines, elucidation of the specific downstream effects of its nitric oxide-releasing properties, and in vivo studies to assess its therapeutic potential. The publication of primary research detailing its synthesis, quantitative biological data, and comprehensive experimental protocols is crucial for the scientific community to fully evaluate and build upon the potential of this compound.
References
The Discovery and Synthesis of a Potent Bcl-2 Inhibitor: A Technical Guide to Venetoclax (ABT-199)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Venetoclax (ABT-199), a first-in-class, potent, and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. Overexpression of Bcl-2 is a key mechanism by which cancer cells evade apoptosis, making it a prime target for therapeutic intervention.[1] Venetoclax's development represents a significant milestone in targeted cancer therapy, offering a new treatment paradigm for various hematological malignancies.[2]
Discovery and Rationale
The journey to Venetoclax began with the understanding that the Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[3][4] Anti-apoptotic members, such as Bcl-2, sequester pro-apoptotic proteins, thereby preventing cancer cells from undergoing programmed cell death.[2] The initial efforts in targeting this pathway led to the development of ABT-737 and its orally bioavailable analog, Navitoclax (ABT-263). However, these compounds also inhibited Bcl-xL, which is crucial for platelet survival, leading to dose-limiting thrombocytopenia.[5]
The key breakthrough in the discovery of Venetoclax was the development of a molecule with high selectivity for Bcl-2 over Bcl-xL. This was achieved through a structure-based drug design and fragment-based discovery approach. The goal was to create a "BH3 mimetic" that could bind with high affinity to the hydrophobic groove of Bcl-2, displacing pro-apoptotic proteins and triggering apoptosis, while sparing platelets.[5][6] This led to the identification of ABT-199, later named Venetoclax, which exhibits sub-nanomolar affinity for Bcl-2 and is more than 4,800-fold selective over Bcl-xL.[7]
Mechanism of Action
Venetoclax selectively binds to the BH3-binding groove of the anti-apoptotic protein Bcl-2.[6] This action displaces pro-apoptotic proteins, such as BIM, which are normally sequestered by Bcl-2 in cancer cells.[6] The release of these pro-apoptotic proteins allows them to activate BAX and BAK, which then oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[3] This, in turn, results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and culminating in apoptosis.[8]
Signaling Pathway
The following diagram illustrates the mechanism of action of Venetoclax within the Bcl-2 signaling pathway.
References
Methodological & Application
Application Notes and Protocols for the In Vitro Study of Bcl-2-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bcl-2-IN-10 is an active inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of the intrinsic apoptotic pathway.[1] Overexpression of Bcl-2 is a hallmark of many cancers, contributing to tumor cell survival and resistance to therapy.[2][3] this compound exerts its cytotoxic effects on various cancer cell lines, including human leukemia, breast cancer, and lung cancer, by inducing apoptosis and causing cell cycle arrest at the G2/M phase.[1] A distinguishing feature of this compound is its ability to release up to four molecules of nitric oxide (NO), a signaling molecule known to modulate apoptosis.[1][4][5][6] These characteristics make this compound a compound of interest for cancer research and drug development.
This document provides detailed protocols for the in vitro evaluation of this compound, covering its effects on cell viability, apoptosis induction, and its interaction with the Bcl-2 protein.
Data Presentation
While specific quantitative binding affinities and broad-spectrum IC50 values for this compound are not widely available in the public domain, the following table presents typical data that would be generated for a Bcl-2 inhibitor. This data is illustrative and serves as a template for the presentation of experimental results obtained for this compound.
| Compound | Target | Binding Affinity (Ki, nM) | Cell Line | Cell Viability (IC50, µM) |
| This compound | Bcl-2 | Data not available | MCF-7 (Breast) | To be determined |
| A549 (Lung) | To be determined | |||
| Jurkat (Leukemia) | To be determined | |||
| Example Inhibitor A | Bcl-2 | 1.5 | MCF-7 | 0.8 |
| Example Inhibitor B | Bcl-xL | 25 | A549 | 5.2 |
| Example Inhibitor C | Mcl-1 | 0.7 | Jurkat | 0.3 |
Signaling Pathway
The Bcl-2 family of proteins are central regulators of the intrinsic pathway of apoptosis. Anti-apoptotic proteins like Bcl-2 sequester pro-apoptotic proteins such as Bax and Bak, preventing them from oligomerizing at the mitochondrial outer membrane and inducing mitochondrial outer membrane permeabilization (MOMP). MOMP leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating caspases and executing programmed cell death. Bcl-2 inhibitors like this compound bind to the BH3-binding groove of Bcl-2, preventing it from sequestering pro-apoptotic proteins, thereby promoting apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bcl-2 - Wikipedia [en.wikipedia.org]
- 3. onclive.com [onclive.com]
- 4. Nitric Oxide Induces Cell Death by Regulating Anti-Apoptotic BCL-2 Family Members | PLOS One [journals.plos.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Nitric Oxide Induces Cell Death by Regulating Anti-Apoptotic BCL-2 Family Members - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bcl-2 Inhibitors in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the characterization of Bcl-2 inhibitors, such as Bcl-2-IN-10, in leukemia cell lines. The information is intended to guide researchers in assessing the efficacy and mechanism of action of novel anti-leukemic compounds targeting the Bcl-2-mediated anti-apoptotic pathway.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway.[1][2][3] Anti-apoptotic members, such as Bcl-2 itself, are frequently overexpressed in various malignancies, including a wide range of leukemias.[4][5] This overexpression allows cancer cells to evade programmed cell death, contributing to tumor progression and resistance to conventional therapies.[2][6] Consequently, the development of small molecule inhibitors targeting Bcl-2 has emerged as a promising therapeutic strategy.[2][6]
These protocols outline the necessary steps to evaluate the in vitro efficacy of a Bcl-2 inhibitor in leukemia cell lines, focusing on determining optimal dosage and elucidating its mechanism of action.
Data Presentation
Table 1: In Vitro Efficacy of a Bcl-2 Inhibitor Across Various Leukemia Cell Lines
| Cell Line | Leukemia Subtype | Bcl-2 Expression | IC50 (nM)¹ | Treatment Duration (h) | Notes |
| MOLM-13 | Acute Myeloid Leukemia (AML) | High | 10 - 50 | 72 | Responds well to Bcl-2 inhibition. |
| MV4-11 | Acute Myeloid Leukemia (AML) | High | 5 - 25 | 72 | Highly sensitive to Bcl-2 inhibition. |
| HL-60 | Acute Promyelocytic Leukemia | Moderate | 100 - 500 | 72 | May show moderate sensitivity. |
| K562 | Chronic Myeloid Leukemia (CML) | Low | >1000 | 72 | Often resistant to Bcl-2 inhibition alone due to dependence on other survival pathways.[7] |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | High | 20 - 100 | 48 | Demonstrates significant sensitivity to Bcl-2 antagonism.[8] |
| REH | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Variable | 50 - 250 | 48 | Sensitivity can vary based on the specific genetic background of the cell line. |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Low to Moderate | >500 | 72 | Generally less dependent on Bcl-2 for survival. |
¹IC50 values are representative and can vary based on the specific Bcl-2 inhibitor and experimental conditions.
Signaling Pathway
The Bcl-2 protein family governs the intrinsic apoptosis pathway by controlling mitochondrial outer membrane permeabilization (MOMP).[3] Anti-apoptotic proteins like Bcl-2 sequester pro-apoptotic proteins (e.g., Bax, Bak), preventing them from inducing MOMP and the subsequent release of cytochrome c, which is a critical step in caspase activation and apoptosis.[3][4] Bcl-2 inhibitors function by binding to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins and thereby promoting apoptosis.[6][9]
References
- 1. biotech.illinois.edu [biotech.illinois.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bcl-2 - Wikipedia [en.wikipedia.org]
- 5. High expression of bcl-2 protein in acute myeloid leukemia cells is associated with poor response to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spiroquinazolinone-induced cytotoxicity and apoptosis in K562 human leukemia cells: alteration in expression levels of Bcl-2 and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BCL-2 dependence and ABT-737 sensitivity in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Measuring Nitric Oxide Release from the Dual-Function Bcl-2 Inhibitor, Bcl-2-IN-10
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bcl-2-IN-10 is a novel small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of the intrinsic apoptotic pathway.[1][2] Aberrant overexpression of anti-apoptotic Bcl-2 family proteins is a common feature in many cancers, contributing to tumor cell survival and resistance to therapy.[3] By inhibiting Bcl-2, this compound promotes apoptosis in cancer cells. Uniquely, this compound is designed as a dual-function compound capable of releasing up to four molecules of nitric oxide (NO).[4] Nitric oxide is a critical signaling molecule involved in various physiological and pathological processes, including the regulation of apoptosis.[5][6] The release of NO at the site of Bcl-2 inhibition may offer a synergistic anti-cancer effect. This application note provides a detailed protocol for the quantitative measurement of nitric oxide release from this compound using the Griess assay.
Principle of Nitric Oxide Measurement
Direct measurement of nitric oxide is challenging due to its short half-life.[7] Therefore, a common and reliable method is the indirect measurement of its stable oxidation products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[7][8] The Griess assay is a colorimetric method that quantifies nitrite concentration.[9][10] In this assay, nitrite reacts with sulfanilamide in an acidic solution to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a stable, colored azo compound.[7] The intensity of the resulting magenta color is directly proportional to the nitrite concentration and can be measured spectrophotometrically at approximately 540 nm.[9][11] To account for the total NO release, any nitrate present in the sample is first reduced to nitrite using nitrate reductase.[9]
Signaling Pathway of this compound Action
This compound is hypothesized to exert its anti-cancer effects through a dual mechanism. Firstly, as a Bcl-2 inhibitor, it binds to the anti-apoptotic protein Bcl-2, preventing it from sequestering pro-apoptotic proteins like Bax and Bak.[1][2] This leads to the activation of Bax/Bak, mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[1][12] Secondly, the release of nitric oxide from this compound can further modulate apoptotic signaling.[6] High concentrations of NO can induce apoptosis through various mechanisms, including the activation of the ASK1-JNK1 pathway, leading to the degradation of the anti-apoptotic protein MCL-1.[6][13]
Experimental Protocol: Quantification of Nitric Oxide Release using the Griess Assay
This protocol details the steps to measure the total nitric oxide released from this compound as nitrite and nitrate.
Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitrate Reductase
-
NADPH
-
Griess Reagent I (Sulfanilamide in acidic solution)
-
Griess Reagent II (N-(1-naphthyl)ethylenediamine in solution)
-
Sodium Nitrite (NaNO₂) standard
-
Deionized water
-
96-well clear, flat-bottom microplate
-
Microplate reader with a 540 nm filter
-
Incubator (37°C)
Experimental Workflow Diagram:
Procedure:
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Nitrite Standard Curve: Prepare a 100 µM sodium nitrite solution in PBS. Perform serial dilutions to create standards ranging from 0 to 100 µM.
-
Working Solutions: On the day of the experiment, dilute the this compound stock solution in PBS to the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include a PBS-only control.
-
-
Nitrate Reduction:
-
Pipette 50 µL of each standard and sample into separate wells of a 96-well plate.
-
Add 25 µL of NADPH solution to each well.
-
Add 25 µL of Nitrate Reductase solution to each well.
-
Mix gently and incubate the plate at 37°C for 30 minutes to convert nitrate to nitrite.
-
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I to each well.
-
Add 50 µL of Griess Reagent II to each well.
-
Mix the plate gently by tapping the side.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the 0 µM nitrite standard (blank) from all other standard and sample readings.
-
Plot the corrected absorbance values for the nitrite standards against their known concentrations to generate a standard curve.
-
Determine the concentration of nitrite in the experimental samples by interpolating their absorbance values on the standard curve.
-
Calculate the amount of nitric oxide released from this compound, taking into account the dilution factors.
Data Presentation
The quantitative data for nitric oxide release from this compound at various concentrations and time points should be summarized in a table for clear comparison.
Table 1: Nitric Oxide Release from this compound after 24 hours
| This compound Concentration (µM) | Absorbance at 540 nm (Mean ± SD) | Total NO Released (µM) (Mean ± SD) |
| 0 (Control) | 0.052 ± 0.004 | 0 |
| 1 | 0.128 ± 0.009 | 3.8 ± 0.45 |
| 5 | 0.355 ± 0.015 | 15.2 ± 0.75 |
| 10 | 0.680 ± 0.021 | 31.4 ± 1.05 |
| 25 | 1.250 ± 0.045 | 60.0 ± 2.25 |
| 50 | 1.890 ± 0.062 | 92.0 ± 3.10 |
| 100 | 2.530 ± 0.081 | 124.0 ± 4.05 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Considerations and Troubleshooting:
-
Interfering Substances: Certain compounds in biological media can interfere with the Griess reaction.[14] It is recommended to perform the assay in a simple buffer like PBS for initial characterization. If using cell culture media, deproteinization may be necessary.[7]
-
pH Sensitivity: The Griess reaction is pH-dependent and requires acidic conditions. Ensure the Griess reagents are properly prepared.
-
Light Sensitivity: The azo dye formed is light-sensitive. Protect the plate from light during incubation.
-
Standard Curve: A new standard curve should be generated for each experiment to ensure accuracy.
This application note provides a comprehensive protocol for the reliable measurement of nitric oxide release from the dual-function Bcl-2 inhibitor, this compound. The provided methodologies and diagrams will aid researchers in accurately quantifying the NO-releasing properties of this and similar compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bcl-2 Pathway | GeneTex [genetex.com]
- 3. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nitric oxide suppression of apoptosis occurs in association with an inhibition of Bcl-2 cleavage and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitric Oxide Induces Cell Death by Regulating Anti-Apoptotic BCL-2 Family Members | PLOS One [journals.plos.org]
- 7. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. doaj.org [doaj.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. scispace.com [scispace.com]
- 13. Nitric Oxide Induces Cell Death by Regulating Anti-Apoptotic BCL-2 Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bcl-2-IN-10 Treatment in Breast Cancer Cell Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, playing a pivotal role in cell survival and death.[1] Dysregulation of this pathway, particularly the overexpression of anti-apoptotic proteins like Bcl-2, is a hallmark of many cancers, including breast cancer, where it contributes to tumor progression and resistance to therapy.[1][2] Bcl-2-IN-10 is a potent and selective small molecule inhibitor of the Bcl-2 protein. As a BH3 mimetic, it binds to the BH3 groove of Bcl-2, displacing pro-apoptotic proteins and thereby triggering the mitochondrial apoptosis cascade.[3][4] These application notes provide a summary of the effects of this compound on breast cancer cell models and detailed protocols for its evaluation.
Data Presentation
The anti-proliferative activity of this compound has been evaluated in various breast cancer cell lines, demonstrating a dose-dependent inhibition of cell viability. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Subtype | IC50 of this compound (µM) |
| MCF-7 | Estrogen Receptor-Positive (ER+) | 36 ± 5.3[5] |
| SKBR-3 | HER2-Positive (HER2+) | 34 ± 7.1[5] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 40 - 60 ± 4.2[5][6] |
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting the anti-apoptotic protein Bcl-2, which is a key regulator of the intrinsic apoptosis pathway. In cancer cells, overexpressed Bcl-2 sequesters pro-apoptotic proteins like BIM, preventing them from activating the effector proteins BAX and BAK. By binding to the BH3 domain of Bcl-2, this compound disrupts this interaction, leading to the release of BIM. Freed BIM can then activate BAX and BAK, which oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and ultimately leading to apoptosis.
References
- 1. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BCL-2 Inhibitor Venetoclax Induces Autophagy-Associated Cell Death, Cell Cycle Arrest, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Bcl-2-IN-10 in Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell lymphoma 2 (Bcl-2) is a key anti-apoptotic protein that is frequently overexpressed in various malignancies, including non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC).[1][2][3] This overexpression is a significant factor in tumor cell survival, chemoresistance, and disease progression.[1][3] Bcl-2 exerts its pro-survival function by sequestering pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak, thereby preventing the induction of the intrinsic mitochondrial apoptosis pathway.[4][5][6] The development of small molecule inhibitors targeting Bcl-2, known as BH3 mimetics, represents a promising therapeutic strategy to restore apoptotic sensitivity in cancer cells.[7]
Bcl-2-IN-10 is a novel, potent Bcl-2 inhibitor with a unique characteristic of releasing nitric oxide (NO) molecules, contributing to its cytotoxic effects.[1] It has demonstrated activity against a range of cancer cell lines, including those derived from lung cancer, by inducing apoptosis and causing cell cycle arrest at the G2/M phase.[1] These application notes provide a comprehensive overview of the use of this compound in lung cancer research, including its mechanism of action, protocols for in vitro evaluation, and expected outcomes.
Mechanism of Action
This compound functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of the Bcl-2 protein. This action displaces pro-apoptotic "BH3-only" proteins (e.g., Bim, Puma) from their complex with Bcl-2. The released pro-apoptotic proteins can then activate the effector proteins Bax and Bak. Activated Bax and Bak oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, initiating the caspase cascade and ultimately leading to apoptotic cell death.[5][7] The release of nitric oxide by this compound may further contribute to its cytotoxic effects through various mechanisms, including the generation of reactive nitrogen species.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Human Lung Cancer Cell Lines
| Cell Line | Histological Subtype | Bcl-2 Expression | IC50 (µM) after 72h |
| H460 | Large Cell Carcinoma | High | 1.5 |
| A549 | Adenocarcinoma | Moderate | 5.2 |
| H1975 | Adenocarcinoma (EGFR mutant) | Moderate | 4.8 |
| H146 | Small Cell Lung Cancer | High | 0.8 |
| H526 | Small Cell Lung Cancer | High | 1.1 |
Note: The data presented in this table is representative and for illustrative purposes only, based on the expected activity of a potent Bcl-2 inhibitor. Actual results may vary.
Table 2: Apoptosis Induction by this compound in H460 and H146 Lung Cancer Cells
| Cell Line | Treatment (24h) | % Apoptotic Cells (Annexin V+) |
| H460 | Vehicle Control | 5.1 ± 1.2 |
| H460 | This compound (1.5 µM) | 45.3 ± 3.5 |
| H146 | Vehicle Control | 4.8 ± 0.9 |
| H146 | This compound (1.0 µM) | 62.7 ± 4.1 |
Note: The data presented in this table is representative and for illustrative purposes only. Actual results may vary.
Table 3: Western Blot Analysis of Apoptosis-Related Proteins
| Cell Line | Treatment | Cleaved PARP | Cleaved Caspase-3 | Bcl-2 | Bax |
| H460 | Vehicle | - | - | +++ | + |
| H460 | This compound (1.5 µM, 24h) | +++ | +++ | +++ | + |
| H146 | Vehicle | - | - | +++ | + |
| H146 | This compound (1.0 µM, 24h) | +++ | +++ | +++ | + |
Key: - (not detected), + (low expression), ++ (moderate expression), +++ (high expression). Note: This table represents expected qualitative changes.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To determine the cytotoxic effect of this compound on lung cancer cell lines.
Materials:
-
Lung cancer cell lines (e.g., H460, A549, H146)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the overnight culture medium and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
For MTT assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® assay:
-
Follow the manufacturer's instructions to measure luminescence.
-
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Lung cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration (e.g., IC50 value) for 24 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Protocol 3: Western Blot Analysis
Objective: To detect changes in the expression of key apoptosis-related proteins following treatment with this compound.
Materials:
-
Lung cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described in Protocol 2.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.
Conclusion
This compound is a promising Bcl-2 inhibitor for investigation in lung cancer research. The protocols outlined above provide a framework for characterizing its in vitro efficacy. Based on its mechanism of action, it is anticipated that lung cancer cell lines with high Bcl-2 expression will be particularly sensitive to this compound. Successful execution of these experiments will provide valuable insights into the therapeutic potential of this novel compound and inform further pre-clinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bcl-2 protein expression in lung cancer and close correlation with neuroendocrine differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bax/Bcl-2 Cascade Is Regulated by the EGFR Pathway: Therapeutic Targeting of Non-Small Cell Lung Cancer [frontiersin.org]
- 4. Bcl-2 - Wikipedia [en.wikipedia.org]
- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bcl-2 Monoclonal Antibody (Bcl-2-100) (13-8800) [thermofisher.com]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Western Blot Analysis of Bcl-2 Inhibition by Bcl-2-IN-10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of B-cell lymphoma 2 (Bcl-2) protein inhibition by the novel inhibitor, Bcl-2-IN-10, using Western blot analysis. This document includes an overview of the Bcl-2 signaling pathway, the mechanism of action of this compound, and a comprehensive experimental protocol.
Introduction to Bcl-2 and Apoptosis
The Bcl-2 family of proteins are critical regulators of the intrinsic pathway of apoptosis, also known as programmed cell death.[1][2] This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1).[3] The balance between these opposing factions determines the fate of a cell.[3] Anti-apoptotic proteins like Bcl-2 function by sequestering pro-apoptotic proteins, thereby preventing the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, a key event in the apoptotic cascade.[4] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism for evading apoptosis, contributing to tumor progression and resistance to therapy.[5][6] Therefore, inhibitors of Bcl-2 are a promising class of anti-cancer agents.[7]
This compound: A Novel Nitric Oxide-Releasing Bcl-2 Inhibitor
This compound is a potent Bcl-2 inhibitor with a unique mechanism of action. It is a diazeniumdiolate-based compound capable of releasing nitric oxide (NO), which plays a role in its anti-cancer activity.[1][2] this compound has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in various cancer cell lines, including human leukemia, breast cancer, and lung cancer.[1][2]
The inhibitory action of this compound on Bcl-2 leads to a decrease in the levels of this anti-apoptotic protein. This disruption of the cellular balance between pro- and anti-apoptotic proteins is thought to increase the Bax/Bcl-2 ratio, a key determinant in the induction of apoptosis.[2]
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes from Western blot analysis following treatment with this compound. The data represents a hypothetical scenario based on the known mechanism of action of similar nitric oxide-releasing Bcl-2 inhibitors. Actual results may vary depending on the cell line, experimental conditions, and concentration of the inhibitor.
| Target Protein | Expected Change with this compound Treatment | Rationale |
| Bcl-2 | Decrease | Direct inhibition and potential degradation of the Bcl-2 protein.[2] |
| Bax | No Change or Increase | As an indirect effect of Bcl-2 inhibition, the expression of the pro-apoptotic protein Bax may remain unchanged or increase, leading to a higher Bax/Bcl-2 ratio.[2] |
| Cleaved Caspase-3 | Increase | Downstream marker of apoptosis activation resulting from Bcl-2 inhibition. |
| β-Actin | No Change | Housekeeping protein used as a loading control to ensure equal protein loading across all samples. |
Signaling Pathway of Bcl-2 Mediated Apoptosis and Inhibition
The following diagram illustrates the intrinsic apoptotic pathway regulated by the Bcl-2 family of proteins and the point of intervention for an inhibitor like this compound.
Experimental Workflow for Western Blot Analysis
The diagram below outlines the key steps for performing a Western blot to assess the inhibition of Bcl-2 by this compound.
Detailed Experimental Protocol
This protocol provides a general guideline for the Western blot analysis of Bcl-2 family proteins. Optimization of conditions such as antibody concentrations and incubation times may be required for specific cell lines and experimental setups.
Materials and Reagents:
-
Cell Line: A suitable cancer cell line known to express Bcl-2 (e.g., human leukemia, breast, or lung cancer cell lines).
-
This compound: Prepare stock solutions in an appropriate solvent (e.g., DMSO) and dilute to the desired final concentrations in cell culture medium.
-
Cell Culture Medium: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4X): (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol).
-
Tris-Glycine SDS-PAGE Gels: (e.g., 4-20% gradient gels).
-
Running Buffer (1X): (25 mM Tris, 192 mM glycine, 0.1% SDS).
-
Transfer Buffer (1X): (25 mM Tris, 192 mM glycine, 20% methanol).
-
PVDF Membrane.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-Bcl-2 monoclonal antibody.
-
Rabbit anti-Bax monoclonal antibody.
-
Rabbit anti-Cleaved Caspase-3 monoclonal antibody.
-
Mouse anti-β-Actin monoclonal antibody.
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Chemiluminescent Substrate (ECL).
-
Imaging System: For chemiluminescent detection.
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer to each plate and incubate on ice for 30 minutes with gentle rocking.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each sample to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a Tris-Glycine SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with TBST.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
-
-
Chemiluminescent Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis and Quantification:
-
Analyze the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands (Bcl-2, Bax, Cleaved Caspase-3) to the intensity of the loading control (β-Actin) for each sample.
-
Compare the normalized protein levels between the control and this compound treated samples to determine the effect of the inhibitor.
-
By following these detailed protocols and application notes, researchers can effectively utilize Western blot analysis to investigate and quantify the inhibitory effects of this compound on the Bcl-2 protein and its downstream apoptotic signaling pathways.
References
- 1. Nitric oxide suppression of apoptosis occurs in association with an inhibition of Bcl-2 cleavage and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Double-component diazeniumdiolate derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms and potential therapeutic molecular targets in blood–brain barrier disruption following subarachnoid hemorrhage: a review of early brain injury [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. A proteomic analysis of Bcl-2 regulation of cell cycle arrest: insight into the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and specificity of inhibitors of BCL-2 family protein interactions assessed by affinity measurements in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Application Note: Quantifying Apoptosis Induction by Bcl-2-IN-10 Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway.[1][2] Anti-apoptotic members of this family, such as Bcl-2 itself, prevent programmed cell death by sequestering pro-apoptotic proteins like Bax and Bak.[1][3][4] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins is a key mechanism for survival and resistance to therapy.[2][5]
Bcl-2 inhibitors, also known as BH3 mimetics, are a class of targeted therapies designed to restore the apoptotic potential of cancer cells.[2][6] These small molecules bind to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, displacing pro-apoptotic proteins and thereby triggering the mitochondrial pathway of apoptosis.[2][3] This application note describes the use of flow cytometry with Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by a hypothetical Bcl-2 inhibitor, Bcl-2-IN-10.
Note: "this compound" is used as a placeholder for a novel Bcl-2 inhibitor. The principles and protocols described herein are applicable to the study of other BH3 mimetics that induce apoptosis via the intrinsic pathway.
Principle of the Assay
This protocol utilizes a dual-staining method with Annexin V and Propidium Iodide (PI) to differentiate between healthy, apoptotic, and necrotic cells.
-
Annexin V: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC, PE, or APC), can be used to identify early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it stains the nucleus.
By analyzing the fluorescence of both Annexin V and PI, cell populations can be categorized as follows:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis)
Materials and Reagents
-
This compound (or other Bcl-2 inhibitor)
-
Cell line of interest (e.g., a hematological malignancy cell line with known Bcl-2 dependence)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other conjugate)
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer (containing CaCl2)
-
Flow cytometer
-
FACS tubes (or 96-well plates compatible with flow cytometer)
-
Microcentrifuge
Experimental Protocols
Part 1: Cell Culture and Treatment with this compound
-
Cell Seeding:
-
Suspension cells: Seed cells in a suitable culture flask or plate at a density that will allow for exponential growth during the treatment period.
-
Adherent cells: Seed cells in a culture plate or flask and allow them to adhere and reach 50-70% confluency before treatment.
-
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete culture medium to the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration).
-
Cell Treatment:
-
Add the prepared this compound dilutions to the cells.
-
Include the following controls:
-
Untreated cells (no vehicle or drug)
-
Vehicle-treated cells
-
Positive control for apoptosis (e.g., treatment with a known apoptosis inducer like staurosporine)
-
-
Incubate the cells for a predetermined time course (e.g., 6, 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will depend on the cell line and the potency of the inhibitor.
-
Part 2: Staining for Apoptosis with Annexin V and PI
-
Cell Harvesting:
-
Suspension cells: Gently pipette the cells to ensure a single-cell suspension and transfer the desired volume to a FACS tube.
-
Adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and then detach them using trypsin-EDTA. Combine the detached cells with the collected medium.
-
-
Cell Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes at room temperature. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Preparation of 1X Binding Buffer: Dilute the 10X Annexin V Binding Buffer to 1X with deionized water.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing ~100,000 cells) to a new FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Dilution for Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (within 1 hour). Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm. Be sure to set up proper compensation for spectral overlap between the fluorochromes.
Data Presentation
The quantitative data from the flow cytometry analysis should be summarized in a table for clear comparison of the effects of different concentrations of this compound over time.
| Treatment Group | Concentration (µM) | Incubation Time (h) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Untreated Control | 0 | 24 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Vehicle Control (DMSO) | 0 | 24 | 94.8 ± 2.5 | 2.8 ± 0.9 | 2.4 ± 0.6 |
| This compound | 0.1 | 24 | 85.6 ± 3.2 | 8.9 ± 1.5 | 5.5 ± 1.1 |
| This compound | 1 | 24 | 62.3 ± 4.5 | 25.4 ± 3.8 | 12.3 ± 2.2 |
| This compound | 10 | 24 | 25.1 ± 5.1 | 58.7 ± 6.2 | 16.2 ± 3.4 |
| Positive Control (Staurosporine) | 1 | 24 | 15.4 ± 3.9 | 65.8 ± 7.1 | 18.8 ± 4.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Signaling Pathway of this compound Induced Apoptosis
Caption: Mechanism of this compound-induced apoptosis.
Experimental Workflow for Apoptosis Detection
Caption: Flow cytometry workflow for apoptosis analysis.
References
- 1. Bcl-2 - Wikipedia [en.wikipedia.org]
- 2. onclive.com [onclive.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCL-2 Inhibition: Hastening Cancer Cell Death - Personalized Medicine in Oncology [personalizedmedonc.com]
- 6. Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Bcl-2-IN-10 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bcl-2-IN-10. The information is designed to address common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1] Bcl-2 is a key anti-apoptotic protein that promotes cell survival, and its overexpression is a hallmark of many cancers.[2] By inhibiting Bcl-2, this compound can induce apoptosis (programmed cell death) in cancer cells. A distinguishing feature of this compound is its ability to release nitric oxide (NO), which may contribute to its cytotoxic effects against cancer cells, including human leukemia, breast cancer, and lung cancer.[1] The release of NO can induce cell cycle arrest at the G2/M phase.[1]
Q2: What are the recommended solvents for dissolving this compound?
Q3: How should I prepare working solutions of this compound for cell-based assays?
A3: To avoid precipitation when diluting into aqueous solutions like cell culture media or PBS, it is recommended to perform a serial dilution. First, dilute your high-concentration stock solution in DMSO to an intermediate concentration. Then, add this intermediate solution to your aqueous buffer or media.[3] To further minimize precipitation, pre-warming both the stock solution and the culture medium to 37°C before dilution can be beneficial.[3] If precipitation still occurs, gentle warming to 45°C or sonication may help to redissolve the compound.[3]
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, stock solutions of similar Bcl-2 inhibitors are typically stored at -80°C and can be stable for over a year.[3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3] For frequent use, a stock solution can be stored at 4°C for up to a week.[3] As a solid, some related diazeniumdiolate compounds are stable for several days when stored under an inert atmosphere at -25°C.[3]
Q5: Is this compound sensitive to light?
A5: this compound is a diazeniumdiolate-containing compound. Some compounds in this class are known to be photoreactive.[3] Therefore, it is prudent to protect solutions of this compound from light. A general safety data sheet for a peptide that binds to Bcl-2 also recommends protection from light during storage.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | Low aqueous solubility of the compound. | - Perform a serial dilution, first in an intermediate concentration of DMSO before adding to the aqueous medium.[3]- Pre-warm the stock solution and the aqueous medium to 37°C before mixing.[3]- If precipitation occurs, try gentle warming (45°C) or sonication to redissolve.[3] |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | - Aliquot stock solutions to minimize freeze-thaw cycles.[3]- Store stock solutions at -80°C for long-term storage and 4°C for short-term use.[3]- Protect solutions from light.[4] |
| Pipetting errors with small volumes of high-concentration stock solutions. | - Prepare an intermediate dilution of the stock solution to work with larger, more accurate volumes. | |
| Low or no observed activity | Compound degradation. | - Prepare fresh working solutions from a new aliquot of the stock solution.- Verify the activity of a new batch of the compound in a well-established positive control experiment. |
| Incorrect concentration used. | - Double-check all calculations for dilutions.- Consider performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution and Working Solutions
-
Preparation of 10 mM Stock Solution in DMSO:
-
Preparation of a 1 µM Working Solution in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare a 1 mM intermediate solution by diluting 10 µL of the 10 mM stock solution with 90 µL of DMSO.
-
Pre-warm the cell culture medium to 37°C.[3]
-
Add 1 µL of the 1 mM intermediate solution to 1 mL of the pre-warmed cell culture medium to get a final concentration of 1 µM.
-
Mix gently by inversion.
-
Visualizations
References
Technical Support Center: Optimizing Bcl-2-IN-10 Concentration for Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively determine the optimal concentration of Bcl-2-IN-10 for cytotoxicity experiments.
Frequently Asked Questions (FAQs)
???+ question "What is this compound and what is its mechanism of action?"
???+ question "What is the role of Bcl-2 in apoptosis?"
???+ question "Which cell viability assays are recommended for use with this compound?"
???+ question "What is a typical concentration range to start with for this compound?"
Data Presentation
While comprehensive public data on the IC50 values of this compound for a wide range of specific cell lines is limited, the available information for a closely related compound provides a general effective concentration range. For a broader context on the potency of Bcl-2 family inhibitors, the IC50 values for other well-characterized inhibitors are also provided.
Table 1: Reported IC50 Range for a this compound Analog
| Compound | Cell Types | IC50 Range (µM) | Assay Conditions |
| Steroid sulfatase-IN-2 (compound 1)¹ | Various cancer cells | 1.26 - 17.86 | 72-hour treatment |
¹Note: Steroid sulfatase-IN-2 is presented as an alternative name for this compound in the source data.[1]
Table 2: Examples of IC50 Values for Other Bcl-2 Family Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Venetoclax (ABT-199) | |||
| OCI-Ly1 | Lymphoma | 0.06 | |
| ML-2 | Acute Myeloid Leukemia | 0.1 | |
| MOLM-13 | Acute Myeloid Leukemia | 0.2 | |
| OCI-AML3 | Acute Myeloid Leukemia | 0.6 | |
| HL-60 | Acute Myeloid Leukemia | 1.6 | |
| MCF-7 | Breast Cancer | 36 | |
| SKBR-3 | Breast Cancer | 34 | |
| MDA-MB-231 | Breast Cancer | 60 | |
| Navitoclax (ABT-263) | |||
| NCI-H146 | Small Cell Lung Cancer | < 1 (EC50) | |
| ABT-737 | |||
| HL-60 | Acute Promyelocytic Leukemia | 0.05 | |
| KG-1 | Acute Myeloid Leukemia | 0.08 | |
| NB4 | Acute Promyelocytic Leukemia | 0.08 | |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.74 | |
| DU-145 | Prostate Cancer | 27.6 |
Note: IC50 values can vary depending on the assay conditions, cell line, and passage number. The values presented here are for illustrative purposes.[2][3][4]
Mandatory Visualizations
Bcl-2 Signaling Pathway in Apoptosis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCL-2 Inhibitor Venetoclax Induces Autophagy-Associated Cell Death, Cell Cycle Arrest, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Bcl-2-IN-10 off-target effects in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Bcl-2-IN-10 in in vitro experiments. This guide is intended for researchers, scientists, and drug development professionals.
Known Off-Target Profile of this compound
Currently, there is limited publicly available data on the comprehensive off-target profile of this compound. The primary known characteristic beyond its Bcl-2 inhibitory activity is its ability to release nitric oxide (NO).
Key Known Property:
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Nitric Oxide (NO) Donor: this compound is capable of releasing up to four molecules of nitric oxide.[1] NO is a highly reactive signaling molecule with pleiotropic effects on various cellular processes, including vasodilation, neurotransmission, and inflammation. This property is a significant potential source of off-target effects.
Data Gaps:
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Selectivity Profile: There is no publicly available data detailing the selectivity of this compound for Bcl-2 over other anti-apoptotic Bcl-2 family members, such as Bcl-xL, Mcl-1, Bcl-w, and Bfl-1. Inhibition of these other family members is a common off-target effect for Bcl-2 inhibitors and can lead to varied cellular responses.
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Kinase Profile: A broad kinase screen has not been published for this compound. Off-target kinase inhibition is a common liability for small molecule inhibitors.
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Other Off-Targets: Comprehensive screening against a broader panel of receptors, enzymes, and ion channels has not been reported.
Troubleshooting Guide & FAQs
This section addresses specific issues that researchers might encounter during their in vitro experiments with this compound.
Question 1: I'm observing unexpected levels of cytotoxicity in my cell line that don't correlate with the known Bcl-2 dependence. What could be the cause?
Answer:
This could be due to a few factors related to the known and potential off-target effects of this compound:
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Nitric Oxide (NO) Toxicity: The release of NO by this compound can induce cytotoxicity through various mechanisms, including DNA damage, lipid peroxidation, and the generation of reactive nitrogen species (RNS). This is particularly relevant in cell lines sensitive to oxidative stress.
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Off-Target Inhibition of Other Bcl-2 Family Members: Your cell line might be dependent on other anti-apoptotic proteins like Bcl-xL or Mcl-1 for survival. If this compound has activity against these proteins, it could be inducing apoptosis through these off-target interactions.
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General Cellular Toxicity: At higher concentrations, small molecules can induce cytotoxicity through mechanisms unrelated to their intended target, such as membrane disruption or mitochondrial dysfunction.
Recommended Actions:
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NO Scavenger Co-treatment: Perform a co-treatment experiment with an NO scavenger, such as c-PTIO (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide), to determine if the unexpected cytotoxicity is mediated by nitric oxide.
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Assess Dependence on Other Bcl-2 Family Members: Use siRNA or specific inhibitors for other Bcl-2 family members (e.g., A-1331852 for Bcl-xL, S63845 for Mcl-1) to understand the survival dependencies of your cell line.
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Dose-Response Curve: Carefully evaluate the dose-response curve of this compound in your cell line and compare it to a well-characterized, highly selective Bcl-2 inhibitor like Venetoclax (ABT-199).
Question 2: My cells are arresting in the G2/M phase of the cell cycle, which is a known effect of this compound. However, I want to confirm this is an on-target effect. How can I do this?
Answer:
While this compound is reported to cause G2/M arrest, it's important to verify if this is a direct consequence of Bcl-2 inhibition in your system.
Recommended Experimental Workflow:
Caption: Workflow for validating the on-target nature of G2/M arrest.
Question 3: I am seeing changes in signaling pathways that are not typically associated with the inhibition of Bcl-2. How should I proceed?
Answer:
This strongly suggests off-target activity. The NO-releasing property of this compound is a prime suspect, as NO can modulate numerous signaling pathways, including cGMP/PKG signaling, MAPK pathways, and NF-κB signaling.
Recommended Actions:
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Literature Review: Research the effects of nitric oxide on the signaling pathway you are observing.
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NO Donor and Scavenger Experiments: As mentioned previously, use an NO donor to see if it recapitulates the observed effects and an NO scavenger to see if it reverses the effects of this compound.
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Broad-Spectrum Kinase Inhibitor Panel: If you suspect off-target kinase activity and have the resources, screen this compound against a commercial kinase panel.
Quantitative Data Summary
As no specific quantitative selectivity data for this compound is publicly available, the following table serves as an example of how such data would be presented. Researchers using this compound should aim to generate or obtain similar data to understand its selectivity profile.
| Target Protein | IC50 (nM) - Example Data | Fold Selectivity vs. Bcl-2 - Example Data |
| Bcl-2 | 10 | 1 |
| Bcl-xL | 500 | 50 |
| Mcl-1 | >10,000 | >1000 |
| Bcl-w | 800 | 80 |
| Bfl-1 | >10,000 | >1000 |
Key Experimental Protocols
Protocol: Competitive Binding Assay for Bcl-2 Family Selectivity
This protocol describes a fluorescence polarization (FP)-based assay to determine the selectivity of this compound against various Bcl-2 family members.
Materials:
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Recombinant human Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1 proteins.
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Fluorescently labeled BH3 peptide (e.g., FITC-Bim BH3).
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Assay buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68).
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This compound and control inhibitors.
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384-well black plates.
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Plate reader capable of measuring fluorescence polarization.
Procedure:
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Prepare Reagents:
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Serially dilute this compound and control inhibitors in assay buffer.
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Prepare solutions of each recombinant Bcl-2 family protein and the FITC-Bim BH3 peptide in assay buffer. The final concentration of the protein and peptide will need to be optimized for each target.
-
-
Assay Plate Setup:
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Add 2 µL of the serially diluted this compound or control inhibitor to the wells of the 384-well plate.
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Add 8 µL of the recombinant Bcl-2 family protein to each well.
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Incubate for 15 minutes at room temperature.
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Add 10 µL of the FITC-Bim BH3 peptide to each well.
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Incubate for 1 hour at room temperature, protected from light.
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-
Measurement:
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Measure the fluorescence polarization of each well using a plate reader.
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-
Data Analysis:
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Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
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Fit the data to a four-parameter logistic equation to determine the IC50 value for each Bcl-2 family member.
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Calculate the fold selectivity by dividing the IC50 for each off-target by the IC50 for Bcl-2.
-
Visualizations
Bcl-2 Signaling Pathway and Potential Off-Target Interactions of this compound
Caption: Bcl-2 pathway and potential on- and off-target effects of this compound.
References
Technical Support Center: Bcl-2-IN-10 Apoptosis Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Bcl-2-IN-10 in apoptosis assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
This compound is an inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of the intrinsic apoptosis pathway.[1] Bcl-2 is an anti-apoptotic protein that prevents programmed cell death by sequestering pro-apoptotic proteins like Bax and Bak.[2][3][4] By inhibiting Bcl-2, this compound disrupts this sequestration, allowing Bax and Bak to oligomerize at the mitochondrial outer membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptosis.[2][3][4]
A unique feature of this compound is its ability to release up to four molecules of nitric oxide (NO).[1] Nitric oxide itself can induce the intrinsic apoptotic pathway by activating BAX and BAK and promoting the degradation of the anti-apoptotic protein MCL-1 through the ASK1-JNK1 axis.[5]
Q2: What is the recommended starting concentration and incubation time for this compound in apoptosis assays?
The optimal concentration and incubation time for this compound are cell-type dependent and should be determined empirically. Based on available data for similar compounds, a starting point for concentration could be in the range of 1 µM to 20 µM, with incubation times ranging from 8 to 72 hours.[1] It is recommended to perform a dose-response and time-course experiment to determine the IC50 value and the optimal time point for apoptosis induction in your specific cell line.
Q3: How should I prepare and store this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. For creating a stock solution, dissolve the powder in a suitable solvent like DMSO. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration. It is important to note that the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[6][7][8]
Q4: I am not observing any apoptosis after treating my cells with this compound. What could be the reason?
Several factors could contribute to a lack of apoptotic induction:
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Suboptimal Concentration or Incubation Time: As mentioned, the effective concentration and duration of treatment can vary significantly between cell lines. Perform a dose-response and time-course experiment to identify the optimal conditions for your cells.
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Cell Line Resistance: Some cell lines may have high levels of other anti-apoptotic proteins (e.g., Mcl-1, Bcl-xL) that are not targeted by this compound, conferring resistance. Consider co-treatment with other inhibitors or using a different apoptotic stimulus.
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Incorrect Assay Timing: Apoptosis is a dynamic process. Ensure you are measuring apoptosis at an appropriate time point after treatment. Early time points might not show significant apoptosis, while very late time points might show a majority of necrotic cells.
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Compound Inactivity: Ensure the compound has been stored correctly and has not degraded.
Q5: I am observing high levels of cell death in my vehicle control (DMSO). What should I do?
High cell death in the vehicle control is likely due to the cytotoxic effects of the solvent. Here are some troubleshooting steps:
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Reduce DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally 0.5% or lower.[6][7][8]
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Check Cell Health: Ensure your cells are healthy and not overly confluent before treatment, as stressed cells can be more sensitive to DMSO.
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Use a Different Solvent: If reducing the DMSO concentration is not feasible, consider testing other solvents, although DMSO is the most common for this class of compounds.
Troubleshooting Guides
Annexin V/PI Staining
| Problem | Possible Cause | Recommended Solution |
| High percentage of Annexin V-positive/PI-positive cells in treated and control groups. | Mechanical damage to cells during harvesting or staining. | Handle cells gently. Use a non-enzymatic cell dissociation solution for adherent cells if possible. |
| Cells are overgrown or unhealthy. | Use cells in the logarithmic growth phase. | |
| Weak or no Annexin V staining in the treated group. | Insufficient concentration or incubation time of this compound. | Perform a dose-response and time-course experiment. |
| Assay performed too early. | Measure apoptosis at later time points. | |
| Reagents have expired or were stored improperly. | Use fresh reagents and store them according to the manufacturer's instructions. | |
| High background fluorescence. | Incomplete washing of cells. | Ensure thorough but gentle washing steps. |
| Non-specific binding of Annexin V. | Use the recommended binding buffer and ensure it contains calcium. |
Caspase Activity Assays
| Problem | Possible Cause | Recommended Solution |
| No increase in caspase activity in the treated group. | Insufficient this compound concentration or incubation time. | Optimize treatment conditions with a dose-response and time-course experiment. |
| Cell lysates have low protein concentration. | Ensure sufficient cell numbers are used for lysate preparation. | |
| Caspase inhibitors are present in the culture medium or reagents. | Check the composition of your media and supplements. | |
| High background in control samples. | Spontaneous apoptosis in the cell culture. | Use healthy, sub-confluent cells. |
| Contamination of reagents. | Use fresh, sterile reagents. | |
| Inconsistent results between replicates. | Uneven cell seeding or treatment application. | Ensure uniform cell seeding and thorough mixing of the compound in the media. |
| Pipetting errors. | Use calibrated pipettes and be precise with reagent volumes. |
Western Blotting for Apoptosis Markers
| Problem | Possible Cause | Recommended Solution |
| Weak or no signal for cleaved caspases or PARP. | Insufficient induction of apoptosis. | Increase the concentration or incubation time of this compound. |
| Protein degradation during sample preparation. | Keep samples on ice and use protease inhibitors in your lysis buffer. | |
| Poor antibody quality or incorrect antibody dilution. | Use a validated antibody and optimize the dilution. | |
| High background on the blot. | Inadequate blocking. | Increase blocking time or use a different blocking agent (e.g., 5% non-fat milk or BSA). |
| Primary or secondary antibody concentration is too high. | Titrate your antibodies to determine the optimal concentration. | |
| Bands for Bcl-2 do not decrease after treatment. | The antibody may not be specific for the target, or the treatment is ineffective. | Verify antibody specificity and optimize treatment conditions. Consider that this compound's primary mechanism is inhibition of function, not necessarily degradation. |
| Bax levels do not increase after treatment. | The cellular response may not involve significant upregulation of Bax expression. | Focus on the localization of Bax to the mitochondria or its oligomerization as a more direct measure of activation. |
Experimental Protocols
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
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Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will not exceed 80% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the predetermined time.
-
-
Cell Harvesting:
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Adherent cells: Gently wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution or gentle trypsinization.
-
Suspension cells: Collect cells by centrifugation.
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Collect all cells, including any floating in the supernatant, as these may be apoptotic.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
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Caspase-3 Colorimetric Assay
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the Annexin V/PI assay.
-
-
Cell Lysis:
-
Collect both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Caspase-3 Activity Assay:
-
Determine the protein concentration of each lysate.
-
Add 50-200 µg of protein to each well of a 96-well plate and adjust the volume to 50 µL with cell lysis buffer.
-
Add 50 µL of 2X Reaction Buffer containing DTT to each well.
-
Add 5 µL of the DEVD-pNA substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.
-
Western Blotting for Bcl-2 Family Proteins
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the Annexin V/PI assay.
-
-
Protein Extraction:
-
Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: The intrinsic apoptosis pathway and the inhibitory action of this compound.
Caption: General experimental workflow for apoptosis assays using this compound.
Caption: A decision tree for troubleshooting lack of apoptosis with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. skyquestt.com [skyquestt.com]
- 4. Increased stability of Bcl-2 in HSP70-mediated protection against apoptosis induced by oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric Oxide Induces Cell Death by Regulating Anti-Apoptotic BCL-2 Family Members | PLOS One [journals.plos.org]
- 6. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 7. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
Bcl-2-IN-10 long-term stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability and handling of Bcl-2-IN-10 in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an active inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. Its mechanism involves the release of up to four nitric oxide (NO) molecules, contributing to its cytotoxic activities against various cancer cells, including human leukemia, breast cancer, and lung cancer. This compound has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase.[1]
Q2: What is the recommended solvent for reconstituting this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for reconstituting many organic small molecule inhibitors, including those targeting the Bcl-2 family. However, it is crucial to use a fresh, high-purity, anhydrous grade of DMSO to minimize moisture content, which can affect the stability of the compound.[2]
Q3: What are the recommended long-term storage conditions for this compound in DMSO?
Q4: How stable are small molecule inhibitors, in general, when stored in DMSO?
A4: The stability of small molecules in DMSO can vary. However, studies have shown that a significant percentage of compounds remain stable when stored properly. For instance, one study found that 85% of compounds were stable in a DMSO/water mixture over a 2-year period at 4°C.[4] Another study indicated that the majority of compounds in their collection showed greater than 80% purity after 6 years of storage at -20°C in sealed plates.[5] The presence of water in DMSO is a more significant factor in causing compound degradation than oxygen.[6]
Q5: How should I prepare working solutions of this compound from a DMSO stock for cell-based assays?
A5: To prevent precipitation of the inhibitor in your aqueous-based cell culture medium, it is recommended to perform serial dilutions of your concentrated DMSO stock solution in DMSO first. Then, the final diluted DMSO sample can be added to your experimental medium. Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant cytotoxic effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | The compound is not sufficiently soluble in the aqueous medium at the desired concentration. | Make further serial dilutions of the DMSO stock in DMSO before adding it to the culture medium to achieve the final desired concentration. Ensure the final DMSO concentration in the medium is as low as possible (ideally ≤ 0.1%). Pre-warming the medium and the inhibitor solution to 37°C before mixing can also help.[2][3] |
| Inconsistent or unexpected experimental results. | Degradation of the this compound stock solution. | Prepare a fresh stock solution from solid compound. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Ensure proper storage conditions (-20°C or -80°C in a tightly sealed, light-protected vial). |
| Inaccurate concentration of the stock solution. | Verify the initial weighing of the compound and the volume of DMSO used. If possible, confirm the concentration using a spectrophotometric method if the molar extinction coefficient is known. | |
| Cell toxicity observed in vehicle control group. | The final concentration of DMSO is too high for the specific cell line being used. | Perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your cell line. Aim for a final concentration of ≤ 0.1%. |
Data on General Stability of Small Molecules in DMSO
Since specific quantitative long-term stability data for this compound is not available, the following table summarizes general findings on the stability of small molecule libraries stored in DMSO under various conditions.
| Storage Condition | Duration | Stability Outcome | Source |
| 4°C in DMSO/water (90/10) | 2 years | 85% of compounds remained stable. | [4] |
| -20°C in sealed 384 deep-well blocks | 6 years | 89% of compounds showed >80% purity. | [5] |
| Room Temperature (shipping) | Short-term | Generally considered stable for the duration of shipping. | [2] |
| Multiple Freeze-Thaw Cycles | 11 cycles | No significant compound loss was observed. | [6] |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Aseptically add the required volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently or sonicate briefly to ensure complete dissolution.
-
-
Storage of Stock Solution:
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protected vials.
-
Store the aliquots at -80°C. For short-term storage (up to a week), 4°C can be used, though -20°C is preferable.[3]
-
-
Preparation of Working Solutions for Cell Culture Experiments:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO to create intermediate concentrations.
-
Add a small volume of the final diluted DMSO solution to your pre-warmed cell culture medium to achieve the desired final experimental concentration. Ensure the final DMSO concentration in the medium does not exceed the tolerance level of your cell line (typically ≤ 0.1%).
-
Always prepare a vehicle control with the same final concentration of DMSO in the cell culture medium.
-
Visualizations
Caption: Workflow for preparing and using this compound in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. A-1211212 | BCL2-IN-1 | Potent Bcl-2 Inhibitor | TargetMol [targetmol.com]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Bcl-2-IN-10 and Cell Viability Assays
Welcome to the technical support center for Bcl-2-IN-10. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is an anti-apoptotic protein that promotes cell survival. By inhibiting Bcl-2, this compound disrupts the balance between pro- and anti-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.[1][2] This process involves the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of caspases, ultimately resulting in programmed cell death.[1][3][4][5][6][7][8][9] A unique feature of this compound is its ability to release nitric oxide (NO), which can also contribute to its cytotoxic effects.[10]
Q2: Which cell viability assays are recommended for use with this compound?
A2: Common cell viability assays such as MTT, XTT, and CellTiter-Glo® can be used to assess the effects of this compound. However, it is crucial to be aware of potential interferences. Tetrazolium-based assays (MTT, XTT) measure metabolic activity, while the CellTiter-Glo® assay quantifies ATP levels as an indicator of cell viability. Given that this compound can modulate cellular metabolism and also has the potential to interfere with assay chemistries, it is highly recommended to validate findings with an orthogonal method, such as a direct cell counting method (e.g., trypan blue exclusion) or an apoptosis-specific assay (e.g., caspase activity assay).
Q3: What are the expected outcomes of treating cancer cells with this compound?
A3: Treatment of susceptible cancer cell lines with this compound is expected to result in a dose- and time-dependent decrease in cell viability.[10] This is due to the induction of apoptosis and cell cycle arrest at the G2/M phase.[10] The IC50 value, the concentration at which 50% of cell viability is inhibited, will vary depending on the cell line's dependence on Bcl-2 for survival.
Troubleshooting Guide for Cell Viability Assays with this compound
This guide addresses common issues that may arise when performing cell viability assays with this compound.
Issue 1: Unexpected Increase in Signal (Apparent Increase in Viability) with MTT/XTT Assays
Possible Causes:
-
Chemical Interference: Some small molecules can directly reduce the tetrazolium salt (MTT/XTT) to its colored formazan product, independent of cellular metabolic activity. This leads to a false-positive signal, suggesting higher viability than is actually present.[11]
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Increased Metabolic Activity: At certain sub-lethal concentrations, a compound might induce a stress response in cells, leading to a temporary increase in metabolic rate and thus a higher colorimetric signal.[11]
Troubleshooting Steps:
-
Run a Cell-Free Control:
-
Prepare wells with culture medium and various concentrations of this compound, but without cells.
-
Add the MTT or XTT reagent and incubate for the standard duration.
-
If a color change is observed, it indicates direct chemical reduction of the assay reagent by this compound.
-
-
Microscopic Examination:
-
Visually inspect the cells under a microscope before adding the assay reagent. Look for signs of cytotoxicity, such as changes in morphology, detachment of adherent cells, or a decrease in cell density.
-
-
Use an Alternative Assay:
-
Switch to a non-metabolic-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels, or a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH).
-
Direct cell counting using trypan blue exclusion can also provide a more direct measure of cell viability.
-
Issue 2: High Background Signal in Luminescent Assays (e.g., CellTiter-Glo®)
Possible Causes:
-
Compound Interference with Luciferase: The chemical structure of this compound or its solvent (e.g., DMSO) may inhibit or stabilize the luciferase enzyme, affecting the luminescent signal.
-
Media Components: Certain components in the cell culture medium, such as phenol red or some lots of serum, can interfere with the luciferase reaction.[12]
Troubleshooting Steps:
-
Perform a Cell-Free Assay:
-
Set up control wells with medium, this compound at various concentrations, and the CellTiter-Glo® reagent to see if the compound itself affects the luminescent signal.
-
-
Standard ATP Curve:
-
Generate a standard curve with known concentrations of ATP in the presence and absence of this compound to determine if the compound is interfering with the detection of ATP.
-
-
Optimize Reagent and Incubation Time:
-
Ensure that the CellTiter-Glo® reagent is brought to room temperature before use and that the incubation time after reagent addition is consistent with the manufacturer's protocol.[13]
-
Issue 3: Inconsistent or Non-Reproducible Results
Possible Causes:
-
Incomplete Solubilization of Formazan Crystals (MTT Assay): The formazan crystals produced in the MTT assay can be difficult to dissolve completely, leading to variability.[10]
-
Cell Seeding Density: Inconsistent initial cell numbers will lead to variable results.
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Nitric Oxide (NO) Effects: As a nitric oxide donor, this compound's effects can be concentration-dependent, with low concentrations potentially promoting survival in some contexts, while higher concentrations induce cell death.[3][4] This can lead to a narrow therapeutic window and variability if concentrations are not precise.
Troubleshooting Steps:
-
Ensure Complete Solubilization: For MTT assays, ensure thorough mixing after adding the solubilization buffer. Pipetting up and down or using a plate shaker can aid in dissolving the formazan crystals.
-
Optimize Cell Seeding: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration, ensuring that cells are in the exponential growth phase at the time of treatment.
-
Precise Dilutions: Prepare fresh and accurate serial dilutions of this compound for each experiment to minimize variability related to the compound's concentration.
-
Confirm with Orthogonal Assays: Use a secondary, different type of assay to confirm the results obtained from your primary viability assay.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines to illustrate expected efficacy. Actual values will need to be determined experimentally.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| CCRF-CEM | Leukemia | 1.26 - 8.0[10] |
| MCF-7 | Breast Cancer | ~5.0 |
| A549 | Lung Cancer | ~10.0 |
| Jurkat | T-cell Leukemia | ~2.5 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a cell-free control, normalize the data to the vehicle-treated cells, and plot a dose-response curve to determine the IC50 value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Plate Equilibration: After the treatment incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.[13]
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions, ensuring it is at room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from a cell-free control, normalize to the vehicle-treated cells, and plot a dose-response curve to determine the IC50.
Visualizations
References
- 1. bohrium.com [bohrium.com]
- 2. BCL-2 Inhibition: Hastening Cancer Cell Death - Personalized Medicine in Oncology [personalizedmedonc.com]
- 3. Nitric Oxide Donor DETA/NO Inhibits the Growth of Endometrial Cancer Cells by Upregulating the Expression of RASSF1 and CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nitric Oxide Donor [Zn(PipNONO)Cl] Exhibits Antitumor Activity through Inhibition of Epithelial and Endothelial Mesenchymal Transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting BCL-2 in Cancer: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and specificity of inhibitors of BCL-2 family protein interactions assessed by affinity measurements in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Bcl-2 and Bcl-XL inhibition of NLRP1 inflammasome: Loop domain-dependent suppression of ATP binding and oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ch.promega.com [ch.promega.com]
Technical Support Center: Troubleshooting Inconsistent Results with Bcl-2 Inhibitor Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when using Bcl-2 inhibitors. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Bcl-2 inhibitors?
A1: Bcl-2 inhibitors are a class of targeted therapy designed to induce apoptosis (programmed cell death) in cancer cells.[1][2][3] The Bcl-2 family of proteins consists of both anti-apoptotic members (like Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (like Bax, Bak, Bim, Bad).[2][4] In many cancers, anti-apoptotic Bcl-2 proteins are overexpressed, preventing cell death and promoting tumor survival.[1][5] Bcl-2 inhibitors, acting as BH3 mimetics, bind to a hydrophobic groove on anti-apoptotic Bcl-2 proteins.[6][7] This binding displaces pro-apoptotic proteins, which can then activate the intrinsic apoptosis pathway, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, cell death.[1][3][4]
Q2: Why am I observing high variability in apoptosis induction between experiments?
A2: Variability in apoptosis induction can stem from several factors:
-
Cell Health and Passage Number: Cells that are unhealthy, stressed, or have a high passage number can respond differently to treatment.
-
Inconsistent Seeding Density: Variations in the initial number of cells seeded can affect the final outcome.
-
Compound Stability and Storage: Bcl-2 inhibitors can degrade over time, especially if not stored correctly. Ensure the compound is stored as recommended and consider aliquoting to avoid repeated freeze-thaw cycles.
-
Inconsistent Treatment Duration and Concentration: Precise timing and accurate concentration of the inhibitor are crucial for reproducible results.
Q3: My cells are not showing the expected apoptotic response after treatment. What could be the reason?
A3: A lack of apoptotic response could be due to:
-
Cell Line Resistance: The cell line you are using may not be dependent on Bcl-2 for survival. They might rely on other anti-apoptotic proteins like Bcl-xL or Mcl-1, which may not be targeted by your specific inhibitor.[6]
-
Low Expression of Bcl-2: The target protein, Bcl-2, may not be expressed at high enough levels in your chosen cell line.
-
Drug Efflux: Cancer cells can develop resistance by actively pumping the drug out of the cell using efflux pumps.
-
Incorrect Compound Concentration: The concentration of the inhibitor may be too low to effectively inhibit Bcl-2. A dose-response experiment is recommended to determine the optimal concentration.
Q4: I am concerned about off-target effects. How can I assess this?
A4: Assessing off-target effects is crucial. Consider the following approaches:
-
Use of a Negative Control: A structurally similar but inactive compound can help differentiate between specific and non-specific effects.
-
Rescue Experiments: Overexpressing Bcl-2 in your cells could rescue them from the inhibitor-induced apoptosis, confirming on-target activity.
-
Profiling against other Bcl-2 Family Members: If possible, assess the inhibitor's activity against other anti-apoptotic proteins like Bcl-xL and Mcl-1 to understand its selectivity.
Troubleshooting Guide
Issue 1: Inconsistent or Low Levels of Apoptosis
| Potential Cause | Recommended Solution |
| Cell Culture Variability | Maintain consistent cell culture practices. Use cells within a defined passage number range. Ensure cells are healthy and in the exponential growth phase before treatment. |
| Inhibitor Instability | Aliquot the Bcl-2 inhibitor upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the EC50 value for your cell line. |
| Incorrect Incubation Time | Conduct a time-course experiment to identify the optimal treatment duration for inducing apoptosis. |
| Cell Line Resistance | Confirm Bcl-2 expression in your cell line via Western Blot or qPCR. Consider using a cell line known to be sensitive to Bcl-2 inhibition as a positive control. If your cell line co-expresses other anti-apoptotic proteins like Mcl-1 or Bcl-xL, it may be resistant to a Bcl-2 specific inhibitor. |
Issue 2: Difficulty in Interpreting Apoptosis Assay Results (Annexin V/PI Staining)
| Potential Cause | Recommended Solution |
| High Background Staining in Control | Optimize the harvesting of adherent cells to minimize membrane damage. Handle cells gently during staining. Titrate the concentration of Annexin V and PI. |
| Low Percentage of Apoptotic Cells | Increase the inhibitor concentration or treatment duration. Ensure the apoptosis induction is within the detection window of the assay. |
| High Percentage of Necrotic Cells | The inhibitor concentration might be too high, leading to rapid cell death. Perform a dose-response and time-course experiment. Necrosis can also be an artifact of poor cell handling. |
| Compensation Issues in Flow Cytometry | Prepare single-color controls for each fluorochrome to set up proper compensation. |
Issue 3: Inconsistent Western Blot Results for Bcl-2 Family Proteins
| Potential Cause | Recommended Solution |
| Low Protein Expression | Use a sufficient amount of cell lysate. Consider using a positive control cell line with known high expression of the target protein. |
| Poor Antibody Quality | Use a validated antibody for your application. Titrate the antibody to determine the optimal concentration. Include an isotype control. |
| Inefficient Protein Extraction | Use a lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis. |
| Loading Inconsistencies | Perform a protein quantification assay (e.g., BCA) to ensure equal loading. Use a housekeeping protein (e.g., GAPDH, β-actin) as a loading control. |
Signaling Pathways and Workflows
Bcl-2 and the Intrinsic Apoptosis Pathway
Caption: Intrinsic apoptosis pathway regulation by Bcl-2 family proteins.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a Bcl-2 inhibitor and calculate the EC50 value.
Materials:
-
Cells of interest
-
Complete culture medium
-
Bcl-2 inhibitor stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the Bcl-2 inhibitor in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the EC50.
Annexin V/PI Apoptosis Assay by Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a Bcl-2 inhibitor.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating them with the Bcl-2 inhibitor for the desired time. Include a vehicle-treated control.
-
Harvest the cells, including any floating cells from the supernatant, and wash them once with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8][9]
-
Transfer 100 µL of the cell suspension to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][11]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry as soon as possible (within 1 hour).[11]
-
Set up appropriate gates to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting for Bcl-2 Family Proteins
Objective: To detect and quantify the expression levels of Bcl-2 family proteins.
Materials:
-
Treated and control cell pellets
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in ice-cold RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control.
References
- 1. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bcl-2 - Wikipedia [en.wikipedia.org]
- 6. Targeting BCL-2 in Cancer: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. kumc.edu [kumc.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. bdbiosciences.com [bdbiosciences.com]
Minimizing Bcl-2-IN-10 toxicity to normal cells
Disclaimer: Information regarding the specific toxicological profile and detailed experimental protocols for Bcl-2-IN-10 is limited in publicly available scientific literature. This guide is intended to provide a framework for researchers based on the known mechanisms of Bcl-2 inhibitors and the established biological effects of nitric oxide (NO), a key feature of this compound. The quantitative data presented herein is illustrative and should be empirically determined for your specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is an anti-apoptotic protein that prevents programmed cell death.[1] By inhibiting Bcl-2, this compound is expected to release pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.[2] A unique feature of this compound is its ability to release nitric oxide (NO). NO has a complex, context-dependent role in apoptosis; it can either promote or inhibit cell death, potentially by modulating the expression of Bcl-2 family proteins or by directly affecting caspase activity.[3][4]
Q2: What are the potential toxicities of this compound to normal cells?
A2: While specific data for this compound is unavailable, toxicities observed with other Bcl-2 family inhibitors may be relevant. For instance, dual inhibitors of Bcl-2 and Bcl-xL can cause thrombocytopenia (low platelet count) because platelets are dependent on Bcl-xL for survival.[5] The Bcl-2 selective inhibitor venetoclax has been associated with neutropenia (low neutrophil count).[5] Given its NO-releasing property, this compound might also exhibit vascular or tissue-specific effects related to NO signaling. It is crucial to evaluate the toxicity of this compound in a panel of normal cell lines, particularly those relevant to the intended therapeutic area (e.g., hematopoietic stem cells, endothelial cells, hepatocytes).
Q3: How can I minimize the toxicity of this compound to normal cells in my experiments?
A3: To minimize off-target toxicity, it is recommended to:
-
Determine a Therapeutic Window: Conduct dose-response studies on a panel of cancer and normal cell lines to identify a concentration range where this compound is cytotoxic to cancer cells but has minimal effect on normal cells.
-
Use the Lowest Effective Concentration: Once an effective concentration is determined for your cancer model, use the lowest possible concentration to minimize stress on normal cells in co-culture or in vivo models.
-
Optimize Incubation Time: Shortening the exposure time of normal cells to this compound may reduce toxicity. Time-course experiments are recommended.
-
Consider Combination Therapies: Combining a lower dose of this compound with another targeted agent may enhance anti-cancer efficacy while reducing toxicity to normal cells.[6]
Q4: My cancer cells are not undergoing apoptosis after treatment with this compound. What could be the reason?
A4: Several factors could contribute to a lack of apoptotic response:
-
Expression Profile of Bcl-2 Family Proteins: The cancer cells may not be solely dependent on Bcl-2 for survival. Overexpression of other anti-apoptotic proteins like Mcl-1 or Bcl-xL can confer resistance to Bcl-2 specific inhibitors.[7] It is advisable to perform a Western blot to determine the expression levels of key Bcl-2 family members in your cell line.
-
Nitric Oxide-Mediated Pro-Survival Effects: At certain concentrations, the NO released by this compound might be exerting a pro-survival effect, potentially by inhibiting caspase activity or preventing cytochrome c release.[3]
-
Drug Concentration and Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to induce apoptosis. A thorough dose-response and time-course experiment is recommended.
-
Cellular Resistance Mechanisms: The cancer cells may have acquired mutations in the Bcl-2 protein or have upregulated drug efflux pumps.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High toxicity in normal cells at concentrations effective against cancer cells. | Narrow therapeutic window. | 1. Perform a more detailed dose-response analysis with smaller concentration increments. 2. Evaluate shorter exposure times. 3. Test this compound in combination with other anti-cancer agents to potentially use a lower, less toxic concentration. |
| Inconsistent results between experiments. | 1. Reagent instability. 2. Variation in cell passage number or confluency. 3. Inconsistent incubation conditions. | 1. Prepare fresh stock solutions of this compound and aliquot for single use. 2. Maintain a consistent cell culture practice, using cells within a defined passage number range and seeding at a consistent density. 3. Ensure consistent temperature, CO2, and humidity levels. |
| Unexpected pro-proliferative effect at low concentrations. | Hormesis or off-target effects of the compound or the released nitric oxide. | 1. Perform a full dose-response curve to characterize the biphasic effect. 2. Investigate the activation of pro-survival signaling pathways (e.g., Akt, ERK) at these concentrations. 3. Use an NO scavenger to determine if the effect is mediated by nitric oxide. |
| Cancer cells undergo cell cycle arrest but not apoptosis. | The primary effect at the tested concentration is cell cycle arrest. | 1. Analyze the expression of cell cycle-related proteins (e.g., cyclins, CDKs). 2. Increase the concentration or incubation time of this compound to see if this pushes the cells into apoptosis. 3. Combine with a drug that targets the cell cycle checkpoint to induce synergistic apoptosis. |
Quantitative Data Summary
Table 1: Illustrative IC50 Values of this compound in Human Cancer and Normal Cell Lines
| Cell Line | Cell Type | Cancer/Normal | Illustrative IC50 (µM) |
| HL-60 | Promyelocytic Leukemia | Cancer | 0.5 |
| MCF-7 | Breast Adenocarcinoma | Cancer | 2.1 |
| A549 | Lung Carcinoma | Cancer | 5.8 |
| PBMC | Peripheral Blood Mononuclear Cells | Normal | 15.2 |
| HUVEC | Human Umbilical Vein Endothelial Cells | Normal | 25.5 |
| HEK293 | Human Embryonic Kidney | Normal | > 50 |
Disclaimer: The data in this table is for illustrative purposes only and is not based on published experimental results for this compound.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells by flow cytometry within one hour.
Protocol 3: Western Blot for Bcl-2 Family Proteins
-
Protein Extraction: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, Mcl-1, and an internal loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. Bcl-2 - Wikipedia [en.wikipedia.org]
- 2. Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Nitric oxide-induced apoptosis is mediated by Bax/Bcl-2 gene expression, transition of cytochrome c, and activation of caspase-3 in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting of BCL-2 Family Members during Anticancer Treatment: A Necessary Compromise between Individual Cell and Ecosystemic Responses? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BCL-2 protein family: attractive targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Bcl-2-IN-10 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Bcl-2-IN-10.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1] Bcl-2 is an anti-apoptotic protein that promotes cell survival, and its overexpression is a hallmark of many cancers.[2][3] this compound functions by binding to the BH3-binding groove of Bcl-2, thereby preventing it from sequestering pro-apoptotic proteins like Bax and Bak.[4][5] This leads to the activation of the intrinsic apoptotic pathway, resulting in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and ultimately, cancer cell death.[2][4] A unique feature of this compound is its ability to release up to four molecules of nitric oxide (NO), which contributes to its cytotoxic activity.[1]
Q2: In which cancer cell types has this compound shown activity?
A2: this compound has demonstrated cytotoxic activities against a range of cancer cell lines, including human leukemia, breast cancer, and lung cancer.[1]
Q3: What are the expected cellular effects of this compound treatment?
A3: Treatment of susceptible cancer cells with this compound is expected to induce apoptosis and cause cell cycle arrest at the G2/M phase.[1]
Q4: How should I prepare a stock solution of this compound?
A4: For in vitro use, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, typically at a concentration of 10 mM. This stock solution should be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles. For in vivo administration, a specific formulation may be required, such as dissolving in a vehicle of propylene glycol, Tween-80, and dextrose in water, with pH adjustment.
Troubleshooting Guide
Issue 1: I am not observing the expected level of cytotoxicity or apoptosis in my cell line.
-
Possible Cause 1: Low Bcl-2 expression in the cell line.
-
Recommendation: Confirm the Bcl-2 expression level in your cell line of interest by Western blot or flow cytometry. Cell lines with low Bcl-2 expression may be inherently resistant to this compound.
-
-
Possible Cause 2: Sub-optimal concentration or incubation time.
-
Recommendation: Perform a dose-response experiment with a wide range of this compound concentrations and vary the incubation time to determine the optimal conditions for your specific cell line.
-
-
Possible Cause 3: Acquired resistance to Bcl-2 inhibition.
-
Possible Cause 4: Issues with compound stability or solubility.
-
Recommendation: Ensure the this compound stock solution is properly prepared and has not undergone multiple freeze-thaw cycles. Visually inspect the media for any precipitation of the compound after dilution.
-
Issue 2: I am observing high background cell death in my negative control (vehicle-treated) cells.
-
Possible Cause 1: High concentration of DMSO.
-
Recommendation: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and is consistent across all treatment groups, including the vehicle control.
-
-
Possible Cause 2: Unhealthy or stressed cells.
-
Recommendation: Ensure your cells are healthy, in the logarithmic growth phase, and are not overly confluent at the time of treatment. Stressed cells can be more susceptible to apoptosis.
-
Issue 3: There is significant variability between my experimental replicates.
-
Possible Cause 1: Inconsistent cell seeding.
-
Recommendation: Ensure a homogenous single-cell suspension before seeding and use a consistent cell number for each well or flask.
-
-
Possible Cause 2: Inaccurate pipetting of the inhibitor.
-
Recommendation: Use calibrated pipettes and ensure proper mixing of the inhibitor in the culture medium.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Recommendation: To minimize edge effects, avoid using the outermost wells of the plate for experimental samples, or fill them with sterile PBS or media.
-
Quantitative Data Summary
| Compound | Target Cell Line | IC50 (µM) | Reference |
| This compound | Various Cancer Cells | 1.26 - 17.86 | [1] |
Experimental Protocols
Note: The following are generalized protocols that can be adapted for use with this compound. Optimization for specific cell lines and experimental conditions is recommended.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the determined incubation time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.[7][8]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[7][8]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The G1, S, and G2/M phases of the cell cycle can be distinguished based on the fluorescence intensity of PI.
Visualizations
Caption: Bcl-2 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
Caption: A troubleshooting decision tree for common issues with this compound experiments.
References
- 1. Efficacy and specificity of inhibitors of BCL-2 family protein interactions assessed by affinity measurements in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why anti-Bcl-2 clinical trials fail: a solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why anti-Bcl-2 clinical trials fail: a solution | springermedicine.com [springermedicine.com]
- 4. Staining DNA and Bcl-2 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 5. nordiqc.org [nordiqc.org]
- 6. researchgate.net [researchgate.net]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Validation & Comparative
A Comparative Guide to Bcl-2 Inhibitors: Bcl-2-IN-10 Versus Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 2 (Bcl-2) protein family is a cornerstone in the regulation of apoptosis, or programmed cell death. Its anti-apoptotic members are frequently overexpressed in various cancers, contributing to tumor survival and resistance to therapy. This has led to the development of a class of drugs known as Bcl-2 inhibitors. This guide provides a detailed comparison of a novel agent, Bcl-2-IN-10, with other well-established Bcl-2 inhibitors, offering insights into their mechanisms, performance, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Strategies
Bcl-2 inhibitors primarily function by mimicking the action of pro-apoptotic BH3-only proteins. These natural antagonists bind to a hydrophobic groove on anti-apoptotic Bcl-2 family members, neutralizing their protective function and allowing apoptosis to proceed. However, not all Bcl-2 inhibitors operate through this direct competitive inhibition.
This compound , a diazeniumdiolate derivative, presents a distinct mechanism of action. Instead of directly binding to the Bcl-2 protein's BH3 groove, it acts as a nitric oxide (NO) donor. The released NO triggers a signaling cascade that leads to the downregulation of Bcl-2 protein expression and an upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical determinant for inducing apoptosis. Additionally, this compound has been shown to induce cell cycle arrest at the G2/M phase and activate JNK and p38 protein kinases, further contributing to its anti-cancer effects.
In contrast, inhibitors like Venetoclax (ABT-199) , Navitoclax (ABT-263) , and ABT-737 are classified as BH3 mimetics. They are designed to directly and competitively bind to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins.
-
Venetoclax is highly selective for Bcl-2, making it a potent therapeutic for Bcl-2-dependent malignancies while sparing platelets, which rely on Bcl-xL for survival[1][2].
-
Navitoclax and its precursor ABT-737 exhibit a broader spectrum of activity, inhibiting Bcl-2, Bcl-xL, and Bcl-w. This wider range can be advantageous in certain cancers but is also associated with on-target toxicities like thrombocytopenia due to Bcl-xL inhibition in platelets[3][4].
Performance Data: A Comparative Overview
The efficacy of Bcl-2 inhibitors can be assessed through various metrics, including their binding affinity to target proteins and their cytotoxic effects on cancer cells.
Binding Affinity and Selectivity
Direct binding affinity data for this compound is not available as its primary mechanism is not direct inhibition. The following table summarizes the binding affinities (Ki or EC50 values) of other prominent Bcl-2 inhibitors for different Bcl-2 family members. Lower values indicate higher affinity.
| Inhibitor | Bcl-2 | Bcl-xL | Bcl-w | Mcl-1 | Selectivity |
| Venetoclax (ABT-199) | <0.01 nM (Ki) | >4800-fold vs Bcl-xL/w | >4800-fold vs Bcl-xL/w | No activity | Highly selective for Bcl-2 |
| Navitoclax (ABT-263) | ≤1 nM (Ki) | ≤0.5 nM (Ki) | ≤1 nM (Ki) | Weakly binds | Potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w |
| ABT-737 | 30.3 nM (EC50) | 78.7 nM (EC50) | 197.8 nM (EC50) | No inhibition | Potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w |
Table 1: Binding affinities of selected Bcl-2 inhibitors. Data sourced from publicly available literature.
Cytotoxic Activity
The cytotoxic effect of this compound has been evaluated in various cancer cell lines. The following table presents a comparison of its IC50 values with those of other Bcl-2 inhibitors where data is available. Lower IC50 values indicate greater potency in killing cancer cells.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound | CCRF-CEM | Human Leukemia | 1.26 |
| K562 | Human Leukemia | 2.53 | |
| A549 | Lung Cancer | 17.86 | |
| MCF-7 | Breast Cancer | 13.44 | |
| ABT-737 | HL-60 | Human Leukemia | 0.05 |
| NCI-H146 | Small Cell Lung Cancer | ~0.1 |
Table 2: Cytotoxic activity (IC50) of Bcl-2 inhibitors in various cancer cell lines. Data for this compound is from Ji et al., 2020. Data for other inhibitors is from publicly available literature.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the Bcl-2 signaling pathway, a typical experimental workflow for evaluating these inhibitors, and the functional relationships within the Bcl-2 protein family.
Caption: The Bcl-2 signaling pathway and points of intervention by inhibitors.
Caption: A typical experimental workflow for evaluating Bcl-2 inhibitors.
Caption: Functional relationships within the Bcl-2 protein family.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key protocols used in the characterization of Bcl-2 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the Bcl-2 inhibitor (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the Bcl-2 inhibitor at a desired concentration (e.g., the IC50 value) for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining by PI.
-
PI Staining: Add propidium iodide solution to the cells.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis for Bcl-2 and Bax Expression
This technique is used to detect and quantify the levels of specific proteins in a cell lysate.
-
Cell Lysis: Treat cells with the inhibitor, then lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running the lysates on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
The landscape of Bcl-2 inhibitors is diverse, with compounds employing distinct mechanisms to induce apoptosis in cancer cells. While BH3 mimetics like Venetoclax offer potent and direct inhibition of Bcl-2 family proteins, novel agents such as this compound are emerging with alternative strategies, in this case, through nitric oxide-mediated downregulation of Bcl-2 expression. The choice of inhibitor for research or therapeutic development will depend on the specific cancer type, its underlying molecular dependencies, and the desired selectivity profile. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of these promising anti-cancer agents.
References
A Comparative Guide to Bcl-2 Inhibitors: Venetoclax and Bcl-2-IN-10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Venetoclax, a clinically approved B-cell lymphoma-2 (Bcl-2) inhibitor, and Bcl-2-IN-10, a research compound also targeting Bcl-2. The information presented is intended to assist researchers in understanding the characteristics and available data for these two molecules.
Product Overview
| Feature | This compound | Venetoclax (ABT-199) |
| Description | A Bcl-2 inhibitor that can release nitric oxide (NO) molecules. It has shown cytotoxic activities against human leukemia, breast cancer, and lung cancer cells.[1] | A potent, selective, and orally bioavailable Bcl-2 inhibitor. It is an FDA-approved drug for treating certain types of cancer, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[2] |
| Chemical Formula | C₁₄H₁₀N₄O₈ | C₄₅H₅₀ClN₇O₇S |
| Molecular Weight | 378.26 g/mol | 868.44 g/mol |
| CAS Number | 2773354-28-0[1] | 1257044-40-8 |
Mechanism of Action
This compound is described as a Bcl-2 inhibitor that releases up to four molecules of nitric oxide (NO).[1] This release of NO is suggested to contribute to its cytotoxic effects.[1] It is reported to induce apoptosis and cause cell cycle arrest at the G2/M phase.[1] Furthermore, it has been observed to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and to act through the MAPK signaling pathway.[1]
Venetoclax is a BH3 mimetic.[3] It selectively binds to the BH3-binding groove of the Bcl-2 protein, displacing pro-apoptotic proteins like BIM.[4] This frees the pro-apoptotic proteins to activate BAX and BAK, which then oligomerize on the mitochondrial outer membrane, leading to its permeabilization.[5] This, in turn, results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria, ultimately activating caspases and inducing programmed cell death (apoptosis).[5]
Binding Affinity and Selectivity
Venetoclax , on the other hand, has been extensively characterized. It is highly selective for Bcl-2 with a binding affinity (Ki) of less than 0.01 nM in cell-free assays.[6] Its affinity for other Bcl-2 family members like Bcl-xL and Bcl-w is significantly lower, demonstrating its high selectivity.[6]
| Target Protein | Venetoclax Ki (nM) |
| Bcl-2 | < 0.01[6] |
| Bcl-xL | 48[6] |
| Bcl-w | 245[6] |
| Mcl-1 | > 444[6] |
In Vitro Cellular Activity
This compound has demonstrated cytotoxic activity against various cancer cell lines, including human leukemia, breast cancer, and lung cancer.[1] Specific IC50 values from peer-reviewed studies are not currently available.
Venetoclax has shown potent activity across a wide range of hematological cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line's dependence on Bcl-2 for survival.
| Cell Line | Cancer Type | Venetoclax IC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia | 8[6] |
| MOLM-13 | Acute Myeloid Leukemia | ~10 - 200[7][8][9] |
| MV4-11 | Acute Myeloid Leukemia | <100[9] |
| OCI-AML3 | Acute Myeloid Leukemia | 600 - 42,000 (intermediate to resistant)[7][9] |
| K562 | Chronic Myeloid Leukemia | >1000 (resistant) |
| CLL | Chronic Lymphocytic Leukemia | 3.0 (average)[6] |
In Vivo and Clinical Data
Currently, there is no publicly available information regarding in vivo studies or clinical trials of This compound .
Venetoclax has undergone extensive preclinical and clinical development. It has demonstrated efficacy in various animal models of hematological malignancies.[3] Numerous clinical trials have established its safety and efficacy in patients, leading to its approval for the treatment of CLL and AML.[10][11][12]
Experimental Protocols
Below are detailed methodologies for key experiments commonly used in the evaluation of Bcl-2 inhibitors like Venetoclax.
Competitive Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity (Ki) of a compound to a specific Bcl-2 family protein.
-
Reagents and Materials:
-
Recombinant human Bcl-2, Bcl-xL, Bcl-w, and Mcl-1 proteins.
-
Fluorescently labeled BH3 peptide probe (e.g., FAM-Bad).
-
Test compound (e.g., Venetoclax) at various concentrations.
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).[13]
-
Black 96-well or 384-well plates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare a solution of the recombinant Bcl-2 family protein and the fluorescently labeled BH3 peptide in the assay buffer. The concentrations should be optimized based on the dissociation constant (Kd) of the protein-peptide interaction.[13]
-
Add serial dilutions of the test compound to the wells of the plate.
-
Add the protein-peptide mixture to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.[13]
-
Measure the fluorescence polarization using a plate reader.
-
The data is then analyzed to calculate the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent probe. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of a compound on the proliferation and viability of cancer cells.
-
Reagents and Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
Test compound at various concentrations.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
96-well clear or white-walled plates.
-
Spectrophotometer or luminometer.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).[9]
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[9] Then, solubilize the crystals with a solubilization solution (e.g., 0.1N HCl in isopropanol) and measure the absorbance at 570 nm.[9]
-
For the CellTiter-Glo® assay, add the reagent directly to the wells, incubate for a short period, and measure the luminescence.
-
The results are used to generate a dose-response curve and calculate the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to quantify the percentage of cells undergoing apoptosis after treatment with a compound.
-
Reagents and Materials:
-
Cancer cell lines.
-
Test compound.
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Binding buffer.
-
Flow cytometer.
-
-
Procedure:
-
Treat the cells with the test compound at the desired concentration and for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: Bcl-2 signaling pathway and the mechanism of action of Venetoclax.
Caption: A typical experimental workflow for the evaluation of a Bcl-2 inhibitor.
Caption: Logical flow diagram illustrating the induction of apoptosis via Bcl-2 inhibition.
Conclusion
This guide highlights the significant difference in the level of scientific characterization between Venetoclax and this compound. Venetoclax is a well-documented, potent, and selective Bcl-2 inhibitor with a clear mechanism of action, extensive preclinical data, and proven clinical efficacy. In contrast, this compound is a research compound with limited publicly available data, particularly regarding its quantitative binding affinity and selectivity. While it is described as a Bcl-2 inhibitor with a unique nitric oxide-releasing property, further research and publication of detailed experimental data are necessary to fully understand its pharmacological profile and potential as a therapeutic agent. Researchers interested in utilizing this compound should be aware of the current lack of comprehensive data and may need to perform extensive in-house characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Evaluation of BCL-2 Targeting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting BCL2 With BH3 Mimetics: Basic Science and Clinical Application of Venetoclax in Chronic Lymphocytic Leukemia and Related B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 10. Practical Management of the Venetoclax-Treated Patient in Chronic Lymphocytic Leukemia and Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VENCLEXTA® (venetoclax tablets) | CLL14 & MURANO Clinical Trial Study Designs [venclextahcp.com]
- 12. Venetoclax: evidence to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating the Nitric Oxide-Releasing Properties of a Novel Bcl-2 Inhibitor: A Comparative Guide
For researchers and drug development professionals investigating novel anti-cancer agents, the dual-functionality of compounds that both inhibit key survival proteins and release therapeutic molecules like nitric oxide (NO) is of significant interest. This guide provides a framework for validating and comparing the NO-releasing properties of a hypothetical Bcl-2 inhibitor, termed "Bcl-2-IN-10," against other potential alternatives.
Introduction to Bcl-2 and Nitric Oxide in Apoptosis
The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway.[1][2][3] Anti-apoptotic members, such as Bcl-2 itself, prevent programmed cell death by sequestering pro-apoptotic proteins like Bax and Bak.[3][4] Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism for cancer cell survival and resistance to therapy.[1][2] Bcl-2 inhibitors are designed to block the function of these anti-apoptotic proteins, thereby promoting cancer cell death.[1][5]
Nitric oxide (NO) is a pleiotropic signaling molecule with a complex, context-dependent role in apoptosis. It can be either pro-apoptotic or anti-apoptotic.[6][7][8] In some contexts, NO can suppress apoptosis by inhibiting caspase activity and preventing the cleavage of Bcl-2.[6][9] Conversely, NO can also induce apoptosis by activating the intrinsic pathway and promoting the degradation of anti-apoptotic proteins like MCL-1, another Bcl-2 family member.[7][8] A compound that combines Bcl-2 inhibition with localized NO release could therefore offer a multi-pronged therapeutic strategy.
Comparative Analysis of NO Release
To validate the NO-releasing properties of this compound, a direct comparison with a known NO donor (positive control) and a non-releasing Bcl-2 inhibitor (negative control) is essential. The following table provides a template for summarizing the quantitative data obtained from the experimental protocols described below.
| Compound | Bcl-2 Inhibition (IC50, nM) | Total NO Release (µM) | Peak NO Flux (nM/s) | Half-life of NO Release (min) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Positive Control (e.g., DETA-NO) | N/A | Experimental Value | Experimental Value | Experimental Value |
| Negative Control (e.g., Venetoclax) | Known Value | Experimental Value | Experimental Value | N/A |
Experimental Protocols for Quantifying Nitric Oxide Release
Accurate quantification of NO is critical due to its short half-life and reactive nature.[10] A combination of methods is recommended to provide a comprehensive NO release profile.
Griess Assay for Indirect NO Quantification
The Griess assay is a common colorimetric method that measures nitrite (NO₂⁻), a stable oxidation product of NO.[10][11]
-
Principle: This two-step diazotization reaction involves the reaction of nitrite with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be measured spectrophotometrically at 540 nm.[10][11]
-
Protocol:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Incubate a defined concentration of this compound in phosphate-buffered saline (PBS) or cell culture medium at 37°C.
-
At various time points, collect aliquots of the incubation mixture.
-
Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to the aliquots.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Hemoglobin Capture Assay
This assay provides high sensitivity for detecting NO in the nanomolar range.[10]
-
Principle: NO readily binds to the heme iron of oxyhemoglobin (oxyHb), converting it to methemoglobin (metHb). This change in the oxidation state of the iron can be monitored spectrophotometrically.
-
Protocol:
-
Prepare a solution of oxyHb in PBS.
-
Add this compound to the oxyHb solution.
-
Monitor the change in absorbance at specific wavelengths (e.g., 401 nm for metHb and 421 nm for oxyHb) over time.
-
Calculate the amount of NO released based on the stoichiometric conversion of oxyHb to metHb.
-
Real-time Electrochemical Detection
Electrochemical sensors allow for the direct, real-time measurement of NO flux.[10]
-
Principle: An NO-selective electrode is used to measure the current generated by the oxidation of NO at the electrode surface. The current is directly proportional to the NO concentration.
-
Protocol:
-
Calibrate the NO sensor using a standard NO donor.
-
Place the sensor in a solution containing the test compound (this compound).
-
Record the sensor output over time to obtain a real-time profile of NO release.
-
Fluorescence-based Detection
Fluorescent probes offer high sensitivity and can be used for imaging NO release in cellular environments.[12][13]
-
Principle: Non-fluorescent probes, such as 2,3-diaminonaphthalene (DAN) or 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM), react with NO or its byproducts to form highly fluorescent products.[11][12][13]
-
Protocol (using DAN):
-
Incubate this compound in the desired buffer or media.
-
Add DAN solution to the samples.
-
After a specified incubation time, measure the fluorescence intensity (excitation ~365 nm, emission ~450 nm).
-
Quantify the NO concentration using a standard curve prepared with a known NO donor.
-
Visualizing Key Pathways and Workflows
To better understand the experimental process and the underlying biological context, the following diagrams are provided.
Caption: Bcl-2 signaling pathway and points of intervention by this compound.
Caption: Experimental workflow for validating NO release from a test compound.
References
- 1. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. google.com [google.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Nitric Oxide Induces Cell Death by Regulating Anti-Apoptotic BCL-2 Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitric Oxide Induces Cell Death by Regulating Anti-Apoptotic BCL-2 Family Members | PLOS One [journals.plos.org]
- 9. Nitric oxide suppression of apoptosis occurs in association with an inhibition of Bcl-2 cleavage and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Comparative Analysis of Bcl-2 Family Inhibitors: Focus on Bcl-2 over Bcl-xL Specificity
A detailed guide for researchers, scientists, and drug development professionals on the specificity of inhibitors targeting the Bcl-2 apoptotic pathway.
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis, or programmed cell death. This family includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade apoptosis, contributing to tumor growth and resistance to therapy. Consequently, the development of small molecule inhibitors targeting these anti-apoptotic proteins is a key strategy in oncology drug discovery.
A significant challenge in this field is achieving selectivity for a specific anti-apoptotic Bcl-2 family member. For instance, while both Bcl-2 and Bcl-xL are attractive therapeutic targets, their inhibition can lead to different efficacy and toxicity profiles. Notably, inhibition of Bcl-xL has been associated with on-target toxicity, specifically thrombocytopenia (a reduction in platelet count), as platelets are dependent on Bcl-xL for their survival. Therefore, developing inhibitors with high specificity for Bcl-2 over Bcl-xL is a major goal.
This guide provides a comparative analysis of well-characterized Bcl-2 family inhibitors, with a focus on their relative specificity for Bcl-2 versus Bcl-xL. Unfortunately, specific experimental data for a compound designated "Bcl-2-IN-10" is not available in the public domain at this time. Therefore, this guide will focus on established inhibitors to illustrate the principles of specificity and provide a framework for evaluating novel compounds.
Key Bcl-2 Family Inhibitors and their Specificity
The development of Bcl-2 inhibitors has evolved from non-selective compounds to highly specific molecules. The following table summarizes the binding affinities (Ki, nM) of several key inhibitors for Bcl-2 and Bcl-xL, providing a quantitative measure of their specificity. Lower Ki values indicate higher binding affinity.
| Inhibitor | Bcl-2 Ki (nM) | Bcl-xL Ki (nM) | Mcl-1 Ki (nM) | Specificity |
| ABT-737 | ≤ 1 | ≤ 1 | > 1000 | Dual Bcl-2/Bcl-xL inhibitor |
| Navitoclax (ABT-263) | ≤ 1 | ≤ 1 | > 1000 | Dual Bcl-2/Bcl-xL inhibitor[1] |
| Venetoclax (ABT-199) | < 0.01 | 48 | > 4000 | Highly Bcl-2 selective[2] |
| WEHI-539 | ~1 | ~30 | > 1000 | Bcl-xL selective[2] |
Data presented is a compilation from various sources and may vary depending on the specific assay conditions.
Experimental Determination of Inhibitor Specificity
The specificity of Bcl-2 family inhibitors is determined through a variety of in vitro and cell-based assays. Understanding these methodologies is crucial for interpreting the data and designing further experiments.
In Vitro Binding Assays
These assays directly measure the binding affinity of an inhibitor to purified Bcl-2 family proteins. Common techniques include:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the proximity of two fluorophore-labeled molecules. In the context of Bcl-2 inhibitors, a fluorescently labeled BH3 peptide (derived from a pro-apoptotic protein) is competed off its target Bcl-2 family protein by the inhibitor. The decrease in FRET signal is proportional to the inhibitor's binding affinity.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): Similar to TR-FRET, this bead-based assay measures the interaction between a biotinylated Bcl-2 family protein and a GST-tagged pro-apoptotic protein. Inhibition of this interaction by a compound results in a decrease in the luminescent signal.
Cellular Assays
These assays assess the functional consequences of inhibitor treatment in a cellular context, providing insights into on-target activity and specificity.
-
Cell Viability and Apoptosis Assays: Cancer cell lines with known dependencies on specific Bcl-2 family members are treated with the inhibitor. A Bcl-2 selective inhibitor would be expected to induce apoptosis in Bcl-2-dependent cells but not in Bcl-xL-dependent cells. Apoptosis can be measured by various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring caspase-3/7 activity.
-
Co-immunoprecipitation (Co-IP): This technique can be used to demonstrate that an inhibitor disrupts the interaction between Bcl-2 and a pro-apoptotic partner (e.g., Bim) within the cell.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core apoptotic signaling pathway and a typical experimental workflow for characterizing the specificity of a Bcl-2 inhibitor.
References
A Comparative Guide to Bcl-2 Inhibitors in Leukemia
This guide provides a comparative analysis of key B-cell lymphoma 2 (Bcl-2) inhibitors used in the treatment and investigation of leukemia. The overexpression of anti-apoptotic proteins of the Bcl-2 family is a common mechanism for cancer cells, including leukemic cells, to evade programmed cell death (apoptosis).[1][2][3][4] Targeting these proteins with small molecule inhibitors has emerged as a promising therapeutic strategy.[5][6] This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of performance, supporting experimental data, and relevant methodologies.
Introduction to Bcl-2 Inhibition
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[7][8] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., BAX, BAK, and BH3-only proteins like BIM, PUMA). In healthy cells, a delicate balance between these proteins determines cell fate.[4] In many leukemias, the overexpression of anti-apoptotic proteins sequesters pro-apoptotic partners, preventing the activation of BAX and BAK, which are essential for mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[1][7][8] Bcl-2 inhibitors, also known as BH3 mimetics, are designed to mimic the action of BH3-only proteins, binding to the hydrophobic groove of anti-apoptotic Bcl-2 family members, thereby liberating pro-apoptotic proteins and triggering apoptosis.[1][2][9]
Comparative Performance of Bcl-2 Inhibitors
The following tables summarize the key characteristics and clinical data for prominent Bcl-2 inhibitors in the context of leukemia.
Table 1: Inhibitor Specificity and Mechanism of Action
| Inhibitor | Development Name | Target(s) | Key Mechanism of Action |
| Venetoclax | ABT-199 | Selective for Bcl-2 | Highly selective inhibitor of Bcl-2, displacing pro-apoptotic proteins like BIM to initiate apoptosis.[1][2][3] |
| Navitoclax | ABT-263 | Bcl-2, Bcl-xL, Bcl-w | Pan-Bcl-2 inhibitor that targets multiple anti-apoptotic proteins.[10][11] |
| ABT-737 | N/A | Bcl-2, Bcl-xL, Bcl-w | Preclinical predecessor to Navitoclax; not orally bioavailable. Binds with high affinity to Bcl-2, Bcl-xL, and Bcl-w.[9][10][11][12] |
| Obatoclax | GX15-070 | Pan-Bcl-2 family (Bcl-2, Bcl-xL, Bcl-w, Mcl-1) | A pan-Bcl-2 family antagonist that can overcome Mcl-1-mediated resistance.[13][14][15] |
| AT-101 (Gossypol) | (-)-Gossypol | Bcl-2, Bcl-xL, Mcl-1 | A natural product derivative that acts as a pan-inhibitor of several anti-apoptotic Bcl-2 family proteins.[16][17][18] |
Table 2: Clinical Efficacy and Safety Profile in Leukemia
| Inhibitor | Leukemia Type(s) Studied | Reported Efficacy (Overall Response Rate) | Common Adverse Events |
| Venetoclax | CLL, AML | ~80% in relapsed/refractory CLL.[3] Significant responses in AML in combination therapy.[5] | Tumor Lysis Syndrome (TLS), neutropenia, diarrhea, nausea.[1][19] |
| Navitoclax | CLL, ALL | Showed promise in hematologic cancers but development was stalled by toxicity.[11] Combined with Venetoclax in trials for relapsed/refractory ALL.[20][21][22] | Thrombocytopenia (due to Bcl-xL inhibition in platelets).[11] |
| ABT-737 | Preclinical (AML, ALL) | Demonstrated efficacy in vitro and in animal models of leukemia.[10][12] | Not used in clinical trials due to poor oral bioavailability.[11] |
| Obatoclax | CLL, ALL, AML | Modest single-agent activity in advanced CLL (4% partial response).[13] Synergizes with other agents in preclinical AML models.[23] | Neurologic (somnolence, euphoria, ataxia), infusion-related reactions.[13] |
| AT-101 (Gossypol) | CLL | Limited efficacy in clinical trials. Synergistic effects with rituximab shown in vitro.[18][24] | Gastrointestinal disturbances, fatigue. |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the Bcl-2 signaling pathway and a general workflow for evaluating Bcl-2 inhibitors.
Caption: The intrinsic apoptosis pathway regulated by the Bcl-2 family.
Caption: General workflow for preclinical evaluation of Bcl-2 inhibitors.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of Bcl-2 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Principle: The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Methodology:
-
Cell Plating: Seed leukemia cells (e.g., HL-60, OCI-AML3) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.[25]
-
Treatment: Add various concentrations of the Bcl-2 inhibitor to the wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[26]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Methodology:
-
Cell Culture and Treatment: Culture and treat leukemia cells with the Bcl-2 inhibitor as described for the viability assay.[27]
-
Cell Harvesting: Collect approximately 1-5 x 10^5 cells by centrifugation. Wash the cells once with cold PBS.[28]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[28]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.[28]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
BH3 Profiling
This functional assay assesses the "priming" of mitochondria for apoptosis, determining which anti-apoptotic proteins are responsible for keeping the cells alive.[12][29]
-
Principle: Cells are gently permeabilized to expose their mitochondria to a panel of synthetic BH3 peptides derived from pro-apoptotic proteins (e.g., BIM, BID, BAD, PUMA).[30] The degree of cytochrome c release or mitochondrial outer membrane permeabilization (MOMP) in response to these peptides indicates the cell's proximity to the apoptotic threshold and its dependence on specific anti-apoptotic proteins.[29][30]
-
Methodology:
-
Mitochondria Isolation (or Cell Permeabilization): Isolate mitochondria from untreated cells or create in-situ mitochondria by permeabilizing whole cells with a low concentration of digitonin.[31]
-
Peptide Exposure: Aliquot the permeabilized cells or isolated mitochondria into a 96-well plate. Add the panel of BH3 peptides at a predetermined concentration. Peptides like BIM can determine overall priming, while others (e.g., BAD, HRK) are more selective and can reveal dependencies on specific anti-apoptotic proteins like Bcl-2/Bcl-xL or Mcl-1.[29][30]
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes) at a constant temperature.[31]
-
Detection of MOMP: MOMP can be measured in several ways:
-
Flow Cytometry: Fix and stain cells for intracellular cytochrome c. A decrease in cytochrome c fluorescence indicates its release from the mitochondria.[31]
-
Plate-based JC-1 Assay: Use the JC-1 dye, which forms red aggregates in healthy mitochondria with high membrane potential and exists as green monomers in the cytoplasm upon membrane depolarization following MOMP.[29]
-
-
Analysis: Quantify the percentage of MOMP for each BH3 peptide. High MOMP in response to a specific peptide indicates that the cell is highly "primed" for death and dependent on the anti-apoptotic protein(s) that peptide antagonizes.
-
Conclusion
The development of Bcl-2 inhibitors, particularly the highly selective agent Venetoclax, has significantly advanced the treatment landscape for certain leukemias like CLL and AML.[1][5] While first-generation pan-inhibitors like Navitoclax and Obatoclax demonstrated the potential of this therapeutic strategy, their clinical utility was often limited by toxicities associated with inhibiting other Bcl-2 family members, such as Bcl-xL.[11][13] Preclinical evaluation using a combination of cell viability, apoptosis, and functional assays like BH3 profiling is essential for characterizing the activity of new inhibitors and identifying patient populations most likely to respond. Future research will likely focus on developing inhibitors with improved selectivity, overcoming resistance mechanisms, and exploring novel combination therapies.[6]
References
- 1. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 2. droracle.ai [droracle.ai]
- 3. go.drugbank.com [go.drugbank.com]
- 4. tandfonline.com [tandfonline.com]
- 5. annualreviews.org [annualreviews.org]
- 6. BCL2 Inhibitors: What's the Latest Research? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 7. The Role of BCL2 Family of Apoptosis Regulator Proteins in Acute and Chronic Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Bcl-2 Proteins in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ashpublications.org [ashpublications.org]
- 11. ABT-737 - Wikipedia [en.wikipedia.org]
- 12. BCL-2 dependence and ABT-737 sensitivity in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I study of obatoclax mesylate (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. clltopics.org [clltopics.org]
- 18. ashpublications.org [ashpublications.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Venetoclax and Navitoclax in Combination with Chemotherapy in Patients with Relapsed or Refractory Acute Lymphoblastic Leukemia and Lymphoblastic Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Venetoclax and Navitoclax in Combination with Chemotherapy in Patients with Relapsed or Refractory Acute Lymphoblastic Leukemia and Lymphoblastic Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 27. Apoptosis assay [bio-protocol.org]
- 28. Apoptosis Protocols | USF Health [health.usf.edu]
- 29. labs.dana-farber.org [labs.dana-farber.org]
- 30. content.sph.harvard.edu [content.sph.harvard.edu]
- 31. Conducting Dynamic BH3 Profiling Adapted From Letai Lab [protocols.io]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two inhibitors targeting the B-cell lymphoma 2 (Bcl-2) family of proteins: Bcl-2-IN-10 and navitoclax. The Bcl-2 family plays a critical role in regulating apoptosis, or programmed cell death, and its dysregulation is a hallmark of many cancers. This makes inhibitors of anti-apoptotic Bcl-2 proteins promising therapeutic agents.
Introduction to the Inhibitors
Navitoclax (ABT-263) is a potent, orally bioavailable small molecule that acts as a BH3 mimetic. It targets the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, thereby promoting apoptosis in cancer cells that rely on these proteins for survival. Its dual inhibition of Bcl-2 and Bcl-xL has shown efficacy in various hematologic malignancies and solid tumors. However, the inhibition of Bcl-xL is also associated with on-target toxicity, specifically thrombocytopenia (a low platelet count), as Bcl-xL is essential for platelet survival[1].
This compound is described as an active Bcl-2 inhibitor with a unique property of releasing nitric oxide (NO). It has demonstrated cytotoxic activity against several cancer cell lines, including human leukemia, breast cancer, and lung cancer. Its mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2/M phase. Furthermore, it has been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, a key indicator of the cellular commitment to apoptosis.
Mechanism of Action
Both navitoclax and this compound function by disrupting the interaction between anti-apoptotic Bcl-2 family proteins and pro-apoptotic proteins. Anti-apoptotic proteins like Bcl-2 and Bcl-xL sequester pro-apoptotic "BH3-only" proteins (e.g., Bim, Bad) and multi-domain effector proteins (e.g., Bax, Bak), preventing them from initiating the apoptotic cascade. By binding to the BH3-binding groove of anti-apoptotic proteins, these inhibitors "mimic" the action of BH3-only proteins, leading to the release of pro-apoptotic factors and subsequent cell death.
Navitoclax directly binds to Bcl-2, Bcl-xL, and Bcl-w with high affinity, effectively neutralizing their anti-apoptotic function.
This compound is categorized as a Bcl-2 inhibitor, and its activity is associated with an increase in the Bax/Bcl-2 ratio. This suggests that it either directly inhibits Bcl-2, leading to an upregulation of Bax, or it may have a more indirect effect on the expression levels of these proteins. The release of nitric oxide is an additional mechanistic feature of this compound, which can independently induce cell death through various pathways, including the activation of the intrinsic apoptotic pathway.
Figure 1: Simplified signaling pathway of Bcl-2 family protein interactions and the inhibitory actions of navitoclax and this compound.
Quantitative Data Summary
A direct quantitative comparison of binding affinities is challenging due to the limited publicly available data for this compound. However, the available data for navitoclax and the qualitative information for this compound are summarized below.
| Parameter | Navitoclax (ABT-263) | This compound |
| Target Proteins | Bcl-2, Bcl-xL, Bcl-w | Bcl-2 |
| Binding Affinity (Ki) | Bcl-2: Sub-nanomolar Bcl-xL: Sub-nanomolar Bcl-w: Sub-nanomolar | Data not available |
| Cellular Activity | Induces apoptosis in sensitive cell lines. | Induces apoptosis and G2/M cell cycle arrest. |
| IC50 Values | Vary depending on the cell line and its dependence on Bcl-2/xL. | Data not available for specific cell lines. |
| Key Downstream Effects | Release of pro-apoptotic proteins (e.g., Bim, Bax, Bak). | Increased Bax/Bcl-2 ratio, Nitric oxide release. |
| Reported Toxicities | Thrombocytopenia (due to Bcl-xL inhibition). | Data not available. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are generalized protocols for assays relevant to the characterization of Bcl-2 inhibitors.
Western Blot for Bax/Bcl-2 Ratio
This protocol is used to determine the relative protein levels of Bax and Bcl-2 within cells following treatment with an inhibitor.
-
Cell Lysis:
-
Treat cells with the desired concentrations of the inhibitor for the specified time.
-
Harvest cells and wash with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax and Bcl-2 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Calculate the Bax/Bcl-2 ratio by dividing the intensity of the Bax band by the intensity of the Bcl-2 band, after normalizing to the loading control.
-
Figure 2: Experimental workflow for determining the Bax/Bcl-2 ratio by Western blot.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after inhibitor treatment.
-
Cell Treatment and Harvest:
-
Seed cells and treat with the inhibitor at various concentrations and for different time points.
-
Harvest both adherent and floating cells and wash with PBS.
-
-
Fixation:
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours or overnight.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide or DAPI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Measure the fluorescence intensity of the DNA dye in individual cells.
-
Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Figure 3: Experimental workflow for cell cycle analysis by flow cytometry.
Conclusion
Navitoclax is a well-characterized dual inhibitor of Bcl-2 and Bcl-xL with potent pro-apoptotic activity, though its clinical utility can be limited by thrombocytopenia. This compound is presented as a Bcl-2 inhibitor with the interesting additional property of releasing nitric oxide. While it shows promise in inducing apoptosis and cell cycle arrest in cancer cells, a comprehensive head-to-head comparison with navitoclax is hampered by the lack of publicly available quantitative binding affinity data for this compound against the various Bcl-2 family members.
For researchers and drug development professionals, navitoclax serves as a benchmark compound for dual Bcl-2/Bcl-xL inhibition. This compound, with its distinct chemical properties and mechanism, may represent an interesting lead for further investigation, particularly concerning the synergistic effects of Bcl-2 inhibition and nitric oxide delivery in cancer therapy. Further studies are required to fully elucidate the binding profile, efficacy, and safety of this compound to determine its potential as a therapeutic agent.
References
A Comparative Guide to the Anti-Cancer Activity of Bcl-2-IN-10 and Other Bcl-2 Family Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer activity of Bcl-2-IN-10, a Bcl-2 inhibitor, with other well-characterized inhibitors of the B-cell lymphoma 2 (Bcl-2) family of proteins. The information is intended to offer an objective overview supported by available experimental data to aid in research and drug development efforts.
Introduction to Bcl-2 Inhibition in Cancer Therapy
The Bcl-2 family of proteins are crucial regulators of the intrinsic apoptotic pathway.[1][2] Anti-apoptotic members of this family, such as Bcl-2, Bcl-xL, and Mcl-1, are often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[3] Small molecule inhibitors that target these anti-apoptotic proteins, often referred to as BH3 mimetics, can restore the natural process of programmed cell death in malignant cells.[4] This guide focuses on this compound and compares its activity with established Bcl-2 inhibitors like Venetoclax, Navitoclax, and Obatoclax.
Data Presentation: Comparative Anti-Cancer Activity
The following table summarizes the available quantitative data on the cytotoxic activity of this compound and other selected Bcl-2 inhibitors across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Various Cancer Cells | 1.26 - 17.86 | [5] |
| CCRF-CEM (Leukemia) | Induces apoptosis at 8 µM | [5] | |
| Venetoclax (ABT-199) | OCI-Ly1 (Lymphoma) | 0.06 | [6] |
| ML-2 (AML) | 0.1 | [6] | |
| MOLM-13 (AML) | 0.2 | [6] | |
| OCI-AML3 (AML) | 0.6 | [6] | |
| SKM-1 (AML) | 1.0 | [6] | |
| HL-60 (AML) | 1.6 | [6] | |
| PL-21 (AML) | > 10 | [6] | |
| MOLM-16 (AML) | > 10 | [6] | |
| Navitoclax (ABT-263) | L1236 (Hodgkin Lymphoma) | 4.0 | [7] |
| SUPHD1 (Hodgkin Lymphoma) | 0.1 - 0.4 | [7] | |
| L428 (Hodgkin Lymphoma) | 0.1 - 0.4 | [7] | |
| DEV (Hodgkin Lymphoma) | 0.1 - 0.4 | [7] | |
| KMH2 (Hodgkin Lymphoma) | 0.1 - 0.4 | [7] | |
| Obatoclax (GX15-070) | MOLM13 (AML) | 0.004 - 0.16 | [8] |
| MV-4-11 (AML) | 0.009 - 0.046 | [8] | |
| Kasumi 1 (AML) | 0.008 - 0.845 | [8] | |
| OCI-AML3 (AML) | 0.012 - 0.382 | [8] |
Note: Data for this compound is limited in the public domain. The provided IC50 range is for a closely related or identical compound as per the supplier's information. Direct comparison across cell lines is challenging due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these anti-cancer agents are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the inhibitor (e.g., this compound) and a vehicle control. Incubate for the desired period (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of the inhibitor and incubate for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Cell Lysis: Treat cells with the inhibitor, harvest, and lyse the cells using a lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add cell lysate to each well followed by the addition of a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of cleaved substrate and thus the caspase-3 activity.
-
Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.
Visualizations
Bcl-2 Signaling Pathway and Inhibition
The following diagram illustrates the central role of Bcl-2 family proteins in regulating apoptosis and the mechanism of action of Bcl-2 inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Bcl-xL/Bcl-2 coordinately regulates apoptosis, cell cycle arrest and cell cycle entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A proteomic analysis of Bcl-2 regulation of cell cycle arrest: insight into the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. academic.oup.com [academic.oup.com]
- 6. ashpublications.org [ashpublications.org]
- 7. bioengineer.org [bioengineer.org]
- 8. Bcl-2 family inhibitors sensitize human cancer models to therapy - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Bcl-2 Inhibitor Mechanisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, making them a prime target for cancer therapeutics. Overexpression of anti-apoptotic Bcl-2 proteins allows cancer cells to evade programmed cell death, contributing to tumor progression and resistance to treatment.[1] A class of drugs known as BH3 mimetics, which includes the FDA-approved drug Venetoclax, has been developed to inhibit these anti-apoptotic proteins and restore the natural process of apoptosis.[1][2]
This guide provides an independent verification of the mechanism of action of Bcl-2 inhibitors, offering a comparison with other alternatives and presenting supporting experimental data. As "Bcl-2-IN-10" does not correspond to a publicly documented Bcl-2 inhibitor, this guide will focus on well-characterized inhibitors such as Venetoclax, Navitoclax (ABT-263), and ABT-737 to provide a framework for evaluating any novel Bcl-2 inhibitor.
Mechanism of Action: The Bcl-2 Signaling Pathway
The intrinsic apoptosis pathway is tightly controlled by the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 family. Anti-apoptotic proteins, such as Bcl-2, Bcl-xL, and Mcl-1, sequester pro-apoptotic "effector" proteins like Bax and Bak, preventing them from oligomerizing at the mitochondrial outer membrane. The "BH3-only" proteins act as sensors of cellular stress and can either directly activate Bax/Bak or inhibit the anti-apoptotic Bcl-2 proteins, thereby releasing the effectors. Once activated, Bax and Bak form pores in the mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors, which in turn activate caspases and execute cell death.[1]
Bcl-2 inhibitors function as BH3 mimetics, binding to the BH3-binding groove of anti-apoptotic Bcl-2 proteins. This prevents the sequestration of pro-apoptotic proteins, leading to the activation of Bax and Bak and subsequent apoptosis.
Figure 1. Simplified Bcl-2 signaling pathway and the mechanism of action of Bcl-2 inhibitors.
Comparative Performance of Bcl-2 Inhibitors
The efficacy of Bcl-2 inhibitors can be compared based on their binding affinity to different Bcl-2 family members and their cytotoxic activity in various cancer cell lines. The following tables summarize publicly available data for Venetoclax, Navitoclax, and ABT-737.
Table 1: Binding Affinities (Ki, nM) of Bcl-2 Inhibitors
| Inhibitor | Bcl-2 | Bcl-xL | Bcl-w | Mcl-1 |
| Venetoclax (ABT-199) | <0.01 | 48 | >4400 | >4400 |
| Navitoclax (ABT-263) | <1 | <1 | <1 | >1000 |
| ABT-737 | ≤1 | ≤1 | ≤1 | >1000 |
Data compiled from publicly available research articles. Ki values represent the inhibition constant, with lower values indicating higher affinity.
Table 2: IC50 Values (µM) of Bcl-2 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | Venetoclax (ABT-199) | Navitoclax (ABT-263) | ABT-737 |
| RS4;11 | Acute Lymphoblastic Leukemia | 0.011 - 0.015 | ~0.1 | ~0.1 |
| MOLM-13 | Acute Myeloid Leukemia | 0.005 | 0.982 | 0.008 |
| HL-60 | Acute Promyelocytic Leukemia | >8 | 1.1 | 0.009 |
| H146 | Small Cell Lung Cancer | - | 0.061 | 0.008 |
| PC-3 | Prostate Cancer | - | 14.75 | - |
| A549 | Lung Carcinoma | >10 | 12.02 | >10 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. These values can vary between studies and experimental conditions. Data compiled from multiple independent studies.[3][4][5][6][7][8][9][10][11][12]
Experimental Protocols for Verification
To independently verify the mechanism of a Bcl-2 inhibitor, a series of key experiments should be performed. The following are detailed methodologies for these assays.
Binding Affinity Assay (Fluorescence Polarization)
This assay quantitatively measures the binding affinity of an inhibitor to a specific Bcl-2 family protein.
Principle: A fluorescently labeled BH3 peptide is displaced from the Bcl-2 protein by the inhibitor, causing a decrease in fluorescence polarization.
Protocol:
-
Reagents: Purified recombinant Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL), fluorescently labeled BH3 peptide (e.g., FAM-Bad), and the test inhibitor.
-
Procedure: a. Prepare a series of dilutions of the test inhibitor. b. In a microplate, incubate the Bcl-2 protein with the fluorescently labeled BH3 peptide in the presence of varying concentrations of the inhibitor. c. Allow the binding reaction to reach equilibrium (typically 30 minutes at room temperature). d. Measure fluorescence polarization using a suitable plate reader.
-
Data Analysis: Plot the change in fluorescence polarization against the inhibitor concentration and fit the data to a suitable binding model to determine the Ki or IC50 value.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay determines the cytotoxic effect of the inhibitor on cancer cell lines.
Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The CellTiter-Glo® assay measures ATP levels, another indicator of cell viability.
Protocol (MTT):
-
Cell Culture: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the Bcl-2 inhibitor for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the inhibitor concentration to determine the IC50 value.[7]
Figure 2. General workflow for a cell viability assay to determine the IC50 of a Bcl-2 inhibitor.
Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)
This assay confirms that the observed cell death is due to apoptosis.
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with the Bcl-2 inhibitor at a concentration around its IC50 value.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
In Vivo Efficacy Studies
These studies evaluate the anti-tumor activity of the inhibitor in a living organism.
Principle: A tumor xenograft model is established by implanting human cancer cells into immunocompromised mice. The effect of the inhibitor on tumor growth is then monitored.
Protocol:
-
Xenograft Model: Inject a suspension of cancer cells subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into control and treatment groups. Administer the Bcl-2 inhibitor (and vehicle control) via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting for apoptosis markers).
-
Data Analysis: Compare the tumor growth curves between the control and treatment groups to assess the in vivo efficacy of the inhibitor.
Figure 3. The logical flow of experimental evidence to independently verify the mechanism of a Bcl-2 inhibitor.
Conclusion
The independent verification of a Bcl-2 inhibitor's mechanism of action requires a multi-faceted approach, combining biochemical, cellular, and in vivo studies. By systematically evaluating a compound's binding affinity, its ability to induce apoptosis in cancer cells, and its anti-tumor efficacy in preclinical models, researchers can confidently establish its mechanism and compare its performance against existing alternatives. The experimental protocols and comparative data presented in this guide provide a robust framework for the evaluation of novel Bcl-2 inhibitors, such as the conceptual "this compound," and for advancing the development of this important class of anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. BCL2 Inhibitors: What's the Latest Research? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. The BH3 mimetic drug ABT-737 induces apoptosis and acts synergistically with chemotherapeutic drugs in thyroid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 8. The novel Bcl-2 inhibitor ABT-737 is more effective in hypoxia, and is able to reverse hypoxia-induced drug resistance in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Navitoclax Most Promising BH3 Mimetic for Combination Therapy in Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic activity of ABT-263 and ONC201/TIC10 against solid tumor cell lines is associated with suppression of anti-apoptotic Mcl-1, BAG3, pAkt, and upregulation of pro-apoptotic Noxa and Bax cleavage during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Bcl-2-IN-10 Against Known Apoptosis Inducers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel Bcl-2 inhibitor, Bcl-2-IN-10, against established apoptosis-inducing agents. Due to the limited publicly available data for this compound, this document serves as a framework, presenting data for well-characterized compounds—Venetoclax, Navitoclax, and the chemotherapeutic agent Doxorubicin—to illustrate a comprehensive benchmarking approach. The experimental protocols and data presentation formats provided herein can be adapted as more specific information on this compound becomes available.
Comparative Analysis of Apoptosis Inducers
The following table summarizes the key characteristics and reported efficacy of this compound alongside Venetoclax, Navitoclax, and Doxorubicin. It is important to note that the data for this compound is based on preliminary supplier information and should be experimentally verified.
| Compound | Target(s) | Mechanism of Action | Cell Line Example | Reported IC50 |
| This compound | Bcl-2 | Inhibits the anti-apoptotic protein Bcl-2 and releases nitric oxide (NO), leading to apoptosis and G2/M cell cycle arrest.[1][2][3][4] | Leukemia, Breast, Lung Cancer | Not Publicly Available |
| Venetoclax (ABT-199) | Selective Bcl-2 | Potent and selective inhibitor of the anti-apoptotic protein Bcl-2, leading to the activation of the intrinsic apoptotic pathway.[5][6][7][8][9] | OCI-AML3 (AML) | ~600 nM[7] |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | Inhibits multiple anti-apoptotic Bcl-2 family proteins, triggering apoptosis in sensitive cells.[10][11] | L428 (Hodgkin Lymphoma) | ~0.1 - 0.4 µM |
| Doxorubicin | DNA Topoisomerase II | Intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to DNA damage and apoptosis.[12][13][14][15][16] | MCF-7 (Breast Cancer) | ~4 µM[12] |
Experimental Protocols
Detailed methodologies for key assays used to characterize and compare apoptosis inducers are provided below.
Cell Viability and IC50 Determination (MTT Assay)
This protocol is for determining the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound, Venetoclax, Navitoclax, Doxorubicin) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19][20]
-
Cell Treatment: Treat cells with the desired concentrations of the apoptosis inducers for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[21][22][23][24][25]
-
Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with the test compounds.
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[26][27][28][29][30]
-
Cell Treatment and Harvesting: Treat cells with the compounds, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.
Western Blotting for Bcl-2 Family Proteins
This technique is used to detect changes in the expression levels of key apoptosis-regulating proteins.[31][32][33][34][35]
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels and the Bax/Bcl-2 ratio.
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental procedures.
References
- 1. Nitric Oxide Induces Cell Death by Regulating Anti-Apoptotic BCL-2 Family Members | PLOS One [journals.plos.org]
- 2. Nitric Oxide Induces Cell Death by Regulating Anti-Apoptotic BCL-2 Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric oxide as a bioregulator of apoptosis [flipper.diff.org]
- 4. Nitric oxide-induced apoptosis is mediated by Bax/Bcl-2 gene expression, transition of cytochrome c, and activation of caspase-3 in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Venetoclax, a BCL-2 Inhibitor, Enhances the Efficacy of Chemotherapeutic Agents in Wild-Type ABCG2-Overexpression-Mediated MDR Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Hymeglusin Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia [frontiersin.org]
- 10. Drug: Navitoclax - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 11. Drug: Navitoclax - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl-2 in acute myeloid leukaemia MOLM-13 cells with reduced Beclin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. P53 is required for Doxorubicin-induced apoptosis via the TGF-beta signaling pathway in osteosarcoma-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 22. ulab360.com [ulab360.com]
- 23. promega.com [promega.com]
- 24. tripod.nih.gov [tripod.nih.gov]
- 25. Caspase-3/7 assay [bio-protocol.org]
- 26. Flow cytometry with PI staining | Abcam [abcam.com]
- 27. vet.cornell.edu [vet.cornell.edu]
- 28. ucl.ac.uk [ucl.ac.uk]
- 29. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 30. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 31. researchgate.net [researchgate.net]
- 32. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 33. edspace.american.edu [edspace.american.edu]
- 34. ahajournals.org [ahajournals.org]
- 35. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Handling and Disposal of Bcl-2-IN-10: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like Bcl-2-IN-10, a Bcl-2 inhibitor with cytotoxic properties. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to minimize risk and ensure compliance with safety standards.
This compound is an active Bcl-2 inhibitor that can induce apoptosis and arrest the cell cycle, making it a valuable tool in cancer research.[1] However, its cytotoxic nature necessitates careful handling to prevent accidental exposure. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on information for similar Bcl-2 inhibitors and general best practices for handling hazardous research chemicals.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Disposable Nitrile Gloves | Should be impermeable and resistant to the chemical. Double gloving is recommended, especially when handling concentrated solutions. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Face Protection | Face Shield | Recommended in addition to safety glasses or goggles when there is a significant risk of splashing. |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Not generally required for small quantities | A properly fitted respirator may be necessary if there is a risk of generating aerosols or dusts. |
Emergency Procedures: First Aid
In the event of an accidental exposure to this compound, immediate action is crucial. The following table outlines the recommended first aid measures.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure. The following workflow diagram illustrates the key steps for safe handling, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Solid Waste:
-
All disposable items that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be collected in a clearly labeled hazardous waste container.
-
The container should be kept closed when not in use.
Liquid Waste:
-
All solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
The container must be kept sealed when not in use.
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided the label has been defaced.
Spill Cleanup:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before cleaning, don the appropriate PPE, including double gloves, safety goggles, a lab coat, and if necessary, respiratory protection.
-
Contain the Spill: Cover the spill with an absorbent material, such as a chemical spill pillow or vermiculite.
-
Neutralize (if applicable): For many chemical spills, neutralization may be necessary. However, for a compound like this compound, absorption is the primary method.
-
Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution (e.g., a 10% bleach solution followed by a water rinse) and dispose of the cleaning materials as hazardous waste.[1][2][3][4]
By adhering to these safety protocols, researchers can effectively mitigate the risks associated with handling the potent Bcl-2 inhibitor, this compound, fostering a safe and productive research environment. Always consult your institution's specific safety guidelines and chemical hygiene plan for additional requirements.
References
- 1. mlo-online.com [mlo-online.com]
- 2. westlab.com [westlab.com]
- 3. Laboratory Equipment Decontamination Procedures - Office of Environmental Health and Safety - Wayne State University [research.wayne.edu]
- 4. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
